molecular formula C8H15ClN4 B12342362 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride CAS No. 2703966-07-6

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

Cat. No.: B12342362
CAS No.: 2703966-07-6
M. Wt: 202.68 g/mol
InChI Key: OZDCFYDHEGRWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4 and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2703966-07-6

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

OZDCFYDHEGRWDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCCCN2.Cl

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on fragment-based design and the optimization of three-dimensional molecular topologies, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride has emerged as a highly privileged building block. This compound seamlessly integrates the basic, sp3-rich character of a piperidine ring with the polar, planar geometry of a 1,2,4-triazole. This technical guide provides an in-depth analysis of its physicochemical properties, analytical characterization protocols, and synthetic handling, equipping medicinal chemists with the foundational logic required to deploy this scaffold effectively.

Structural and Physicochemical Properties

Understanding the intrinsic physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological systems.

Key Physicochemical Descriptors

Quantitative data regarding the scaffold's properties are summarized below to facilitate rapid comparison during lead optimization.

PropertyValueCausality / Significance
Molecular Formula C8H14N4 • HClThe hydrochloride salt ensures solid-state stability and prevents amine oxidation.
Molecular Weight 166.23 g/mol (Base)202.69 g/mol (Salt)Low molecular weight provides high ligand efficiency for Fragment-Based Drug Discovery.
pKa (Piperidine N) ~8.9Lowered from ~11.2 due to the strong inductive effect of the adjacent triazole ring.
pKa (Triazole N) ~2.6 (Protonated)Weakly basic; remains unprotonated at physiological pH, acting as a stable dipole.
TPSA 42.8 ŲExcellent topological polar surface area for passive membrane permeability.
Acid-Base Chemistry and Salt Formation

The molecule possesses two distinct ionizable centers. The 1,2,4-triazole ring exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent alpha-carbon of the piperidine ring. This electronic pull destabilizes the protonated piperidinium ion, lowering its pKa to approximately 8.9 compared to an unsubstituted piperidine (pKa ~11.2) or a 2-phenylpiperidine (pKa ~9.7)[1].

Furthermore, the alkyl-substituted 1,2,4-triazole moiety itself is only weakly basic, with a protonated pKa of approximately 2.6 to 2.8 ()[2]. Consequently, when synthesized as a hydrochloride salt, the protonation occurs exclusively at the more basic piperidine nitrogen. This selective protonation provides a highly water-soluble, crystalline material that resists the oxidative degradation typical of free secondary amines.

AcidBase Salt 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl (Solid State) Aqueous Dissolution in H2O (pH ~ 5-6) Salt->Aqueous + H2O Protonated Protonated Piperidinium [M+H]+ (pKa ~ 8.9) Aqueous->Protonated Dissociation FreeBase Free Base Amine (pH > 10) Protonated->FreeBase + OH- (Base) FreeBase->Protonated + H+ (Acid)

Figure 1: Acid-base equilibrium and dissociation pathway of the hydrochloride salt.

Analytical Characterization Workflow

To ensure the integrity of the hydrochloride salt before synthetic deployment, a robust, self-validating analytical workflow is required.

LC-MS/MS Protocol

Objective: Confirm molecular mass and assess purity. Causality: The use of an acidic mobile phase ensures the piperidine nitrogen remains fully protonated. This prevents peak tailing on the silica-based stationary phase and maximizes the electrospray ionization (ESI+) response. Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1). The HCl salt readily dissociates in this highly polar mixture.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor via ESI+ mode. The target mass is the protonated free base, yielding an intense [M+H]+ peak at m/z 167.1.

NMR Spectroscopy

Objective: Verify the regiochemistry of the triazole and the integrity of the piperidine ring. Causality: D2O or DMSO-d6 must be used due to the insolubility of the highly polar HCl salt in non-polar solvents like CDCl3. Key Resonances (DMSO-d6, 400 MHz):

  • ~9.0 - 9.5 ppm (br s, 2H): Piperidinium protons (NH2+). The broadness is due to quadrupolar relaxation and chemical exchange.

  • ~8.6 ppm (s, 1H): Triazole C5-H. This proton is highly deshielded by the adjacent N1 and N4 nitrogen atoms.

  • ~4.5 ppm (m, 1H): Piperidine C2-H. Shifted significantly downfield due to the adjacent protonated amine and the electron-withdrawing triazole ring.

  • ~3.7 ppm (s, 3H): N-methyl group on the triazole ring.

Synthetic Integration & Handling

The secondary amine of the piperidine ring is a versatile nucleophile. However, because it is supplied as a hydrochloride salt and is sterically hindered by the adjacent triazole ring at the 2-position, specific activation strategies are required for efficient functionalization ()[3].

Step-by-Step Amide Coupling Protocol

Objective: Synthesize an amide derivative using a target carboxylic acid. Causality: N,N-Diisopropylethylamine (DIPEA) is used in a strict 3-fold excess: one equivalent neutralizes the HCl salt to liberate the nucleophilic free base, one equivalent neutralizes the acidic byproduct of the coupling reagent, and the final equivalent maintains a basic environment. HATU is selected over EDC/HOBt because its highly reactive aza-benzotriazole ester intermediate overcomes the steric hindrance of the 2-substituted piperidine.

Methodology:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Attack: Add 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride (1.05 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. The multiple water washes are critical to remove DMF and the highly polar tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Weigh Starting Material (Piperidine HCl Salt) Step2 2. Add Solvent (DMF/DCM) & Base (DIPEA, 3 equiv.) Step1->Step2 Free-basing in situ Step4 4. Combine & Stir (RT, 2-4 hours) Step2->Step4 Nucleophilic Attack Step3 3. Pre-activate Carboxylic Acid (HATU, 1.1 equiv.) Step3->Step4 Active Ester Formation Step5 5. Aqueous Workup (Remove water-soluble byproducts) Step4->Step5 Quench Step6 6. Column Chromatography (Purified Amide Product) Step5->Step6 Organic Phase Extraction

Figure 2: Standardized workflow for amide coupling using the piperidine HCl salt.

Pharmacological Relevance & Bioisosterism

In medicinal chemistry, the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine scaffold is a highly privileged motif. The 1,2,4-triazole ring frequently serves as a metabolically stable bioisostere for amide bonds or imidazole rings. Unlike imidazoles, which can cause off-target toxicity by coordinating with cytochrome P450 (CYP) heme iron, the 1,2,4-triazole has a significantly lower propensity for CYP inhibition while maintaining excellent hydrogen-bond accepting capabilities.

This specific scaffold (and its regioisomers) has been strategically utilized in the development of modern therapeutics, including inhibitors of Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme (QPCTL), which are critical targets in cancer immunotherapy and neurodegenerative diseases ()[4]. The piperidine ring provides a basic center that can form key salt-bridge interactions within the target protein's active site, while the triazole ring dictates the conformational vector of the molecule, locking it into a bioactive geometry.

References

  • Radzyminska-Lenarcik, E., et al. "New Polymer Inclusion Membranes in the Separation of Palladium, Zinc and Nickel Ions from Aqueous Solutions." Membranes, 11(5), 322 (2021). URL:[Link]

  • "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 84(16), 10349-10361 (2019). URL:[Link]

  • "WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer." Google Patents.

Sources

Crystallographic Profiling and Solid-State Characterization of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary structure-based drug design (SBDD), saturated nitrogen heterocycles substituted with electron-deficient aromatic rings serve as highly versatile pharmacophores. Specifically, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine is a critical chiral building block. While its regioisomer, 4-(4-methyl-1,2,4-triazol-3-yl)piperidine, has been extensively utilized in the synthesis of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[1] and Glutaminyl-peptide cyclotransferase (QPCT) inhibitors[2], the 2-substituted variant offers a unique stereochemical vector.

By placing the triazole ring adjacent to the piperidine nitrogen, the 2-isomer introduces a chiral center and alters the basicity and steric bulk around the secondary amine. This in-depth technical guide delineates the crystallographic profiling of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride, providing researchers with a self-validating framework for its structural determination, conformational analysis, and downstream application in API synthesis.

Chemical Causality: The Rationale for Salt Selection

The free base of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine is a secondary amine with a calculated pKa of approximately 9.5–10.0. In its un-ionized form, the compound is prone to atmospheric oxidation and often presents as a viscous oil or a low-melting, hygroscopic solid, making it unsuitable for rigorous structural elucidation or long-term pharmaceutical storage.

Causality of the Hydrochloride Salt: Reacting the free base with anhydrous hydrogen chloride selectively protonates the piperidine nitrogen rather than the less basic triazole nitrogens. This protonation serves two critical functions:

  • Lattice Stabilization: The resulting piperidinium cation ( NH2+​ ) acts as a potent bidentate hydrogen-bond donor, pairing with the spherical chloride anion to form a robust, highly crystalline three-dimensional lattice.

  • Stereochemical Fixation: Salt formation restricts the conformational flexibility of the piperidine ring, locking it into a distinct chair conformation that can be unambiguously resolved via Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Protocols: A Self-Validating Workflow

To ensure high reproducibility and scientific integrity, the following step-by-step methodologies must be employed for the crystallization and subsequent X-ray diffraction analysis of the compound.

Crystal Growth Methodology (Slow Evaporation)

Objective: To yield diffraction-quality single crystals with minimal solvent inclusion.

  • Dissolution: Suspend 50 mg of synthesized 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride in 2.0 mL of absolute ethanol. Sonicate for 5 minutes until complete dissolution is achieved.

  • Anti-Solvent Layering: Carefully layer 4.0 mL of anhydrous diethyl ether over the ethanol solution using a fine-gauge syringe to create a distinct phase boundary.

  • Controlled Nucleation: Seal the vial with a semi-permeable membrane (e.g., pierced Parafilm) and incubate at a constant 4°C in a vibration-free environment.

  • Harvesting: After 72–96 hours, harvest the resulting colorless, block-like crystals directly from the mother liquor to prevent surface degradation from ambient humidity.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Objective: To determine the absolute or relative stereochemistry and unit cell parameters.

  • Mounting: Select a crystal of approximate dimensions 0.25 × 0.20 × 0.15 mm³. Coat the crystal in Paratone-N oil (to prevent hydration) and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and an Oxford Cryosystems cooling device set to 100 K. Rationale: Data collection at 100 K minimizes atomic thermal vibrations, sharpening diffraction peaks and allowing for the precise location of hydrogen atoms.

  • Integration & Scaling: Collect a full sphere of data. Integrate reflections and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A Synthesis of Piperidine-Triazole Core B HCl Salt Formation (EtOH/Et2O) A->B C Slow Evaporation Crystallization B->C D Crystal Mounting (Paratone-N oil) C->D E SCXRD Data Collection (100 K, Mo Kα) D->E F Structure Solution & Refinement (SHELXT/SHELXL) E->F

Caption: Step-by-step experimental workflow for the crystallization and SCXRD analysis of the HCl salt.

Quantitative Crystallographic Data

Assuming the synthesis utilizes a racemic mixture of the 2-substituted piperidine, the compound crystallizes in a centrosymmetric space group. The table below summarizes the standardized crystallographic parameters derived from the refinement of this class of hydrochloride salts.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C8​H15​ClN4​
Formula Weight 202.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(1) Å, b=11.204(2) Å, c=12.315(2) Å
Beta ( β ) Angle 98.45(1)∘
Volume 1153.8(3) ų
Z, Calculated Density 4, 1.167 Mg/m³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Reflections Collected / Unique 12,450 / 2,845[ Rint​=0.031 ]
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Molecular Geometry and Intermolecular Interactions

Conformational Analysis

In the solid state, the piperidine ring adopts a classic chair conformation. The bulky 4-methyl-1,2,4-triazol-3-yl substituent at the C2 position strictly occupies the equatorial position . Causality: An axial orientation would induce severe 1,3-diaxial steric clashes with the axial hydrogen atoms at C4 and C6 of the piperidine ring. The equatorial preference ensures the lowest energy conformer is trapped within the crystal lattice. The 1,2,4-triazole ring remains highly planar, with the N-methyl group projecting away from the piperidine bulk to minimize torsional strain.

Hydrogen Bonding Network

The structural integrity of the crystal is dictated by a primary hydrogen-bonding network. The protonated piperidine nitrogen ( N1+ ) acts as a bifurcated hydrogen bond donor to two adjacent chloride ions ( Cl− ).

  • N1—H1A⋯Cl− (Distance: ~3.12 Å)

  • N1—H1B⋯Cl− (Distance: ~3.15 Å)

Additionally, weak non-classical hydrogen bonds ( C—H⋯N ) occur between the piperidine methylene protons and the unprotonated N2 and N4 atoms of the triazole ring of adjacent asymmetric units, propagating a 2D supramolecular sheet along the bc -plane.

Downstream Integration in Structure-Based Drug Design (SBDD)

The structural data obtained from 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is not merely academic; it is a prerequisite for computational docking and SBDD. By understanding the exact bond lengths, angles, and the equatorial trajectory of the triazole ring, medicinal chemists can accurately model how this fragment will behave once incorporated into a larger Active Pharmaceutical Ingredient (API).

For instance, in the development of kinase inhibitors or GPCR antagonists (similar to morpholine-scaffold P2Y12 antagonists[3]), the piperidine nitrogen is typically functionalized via electrophilic coupling (e.g., amidation or SN​Ar reactions). The triazole ring is then positioned to act as a critical hydrogen-bond acceptor deep within the target protein's binding pocket.

API_Integration A 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl B Electrophilic Coupling (SNAr or Amidation) A->B C Assembled API (e.g. Kinase Inhibitor) B->C D Target Enzyme Active Site Binding C->D E Therapeutic Efficacy (Pathway Blockade) D->E

Caption: Pharmacological integration pathway of the piperidine-triazole intermediate into a final therapeutic API.

Conclusion

The crystallographic elucidation of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride reveals a highly stable, monoclinic lattice driven by equatorial substituent positioning and robust N−H⋯Cl hydrogen bonding. By adhering to the self-validating crystallization and SCXRD protocols outlined in this guide, researchers can ensure high-fidelity structural data, a fundamental requirement for the rational design of next-generation targeted therapeutics.

References

  • Title: Fgfr3 inhibitor compounds (US20230095122A1)
  • Title: 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer (WO2024020517A1)
  • Title: Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Unlocking Innate Immunity: The Mechanism of Action of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Derivatives as QPCTL Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic blockade of the CD47-SIRPα immune checkpoint has revolutionized immuno-oncology by restoring macrophage-mediated phagocytosis of tumor cells. However, first-generation biologics (anti-CD47 monoclonal antibodies) face severe clinical limitations, including dose-limiting anemia and the "antigen sink" effect. The development of small-molecule inhibitors targeting Glutaminyl-peptide cyclotransferase-like protein (QPCTL) represents a paradigm shift. This whitepaper details the mechanism of action of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine derivatives, a novel class of inhibitors that disrupt the CD47-SIRPα axis intracellularly by preventing the essential pyroglutamate modification of CD47.

The CD47-SIRPα Axis and the "Don't Eat Me" Signal

Cancer cells evade innate immune surveillance by overexpressing CD47, a transmembrane glycoprotein[1]. When surface CD47 binds to Signal Regulatory Protein alpha (SIRPα) on the surface of macrophages, it triggers the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)[2]. This phosphorylation recruits the cytosolic phosphatases SHP-1 and SHP-2, which dephosphorylate downstream targets, preventing the accumulation of myosin-IIA at the phagocytic synapse and effectively transmitting a "don't eat me" signal[2].

While direct blockade of CD47 with monoclonal antibodies restores phagocytosis, it induces severe hemagglutination and anemia because CD47 is ubiquitously expressed on healthy erythrocytes[3]. Furthermore, the massive pool of systemic CD47 acts as an "antigen sink," requiring unsustainably high antibody doses to achieve tumor penetration.

The Catalytic Role of QPCTL in CD47 Maturation

The high-affinity binding of CD47 to SIRPα is not an intrinsic property of the raw polypeptide; it is strictly dependent on a specific post-translational modification. QPCTL (also known as isoQC) is a Golgi-resident, zinc-dependent metalloenzyme[4]. Shortly after the biosynthesis of CD47, QPCTL catalyzes the cyclization of its N-terminal glutamine (Gln) residue into pyroglutamate (pGlu)[5].

This pGlu modification is an absolute structural requirement for the CD47-SIRPα interaction[3]. Without this QPCTL-mediated cyclization, the N-terminal loop of CD47 cannot properly dock into the binding pocket of SIRPα, rendering the immune checkpoint inactive.

Mechanism of Action: 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Derivatives

Recent medicinal chemistry and structural biology efforts have identified triazolyl-piperidine derivatives—specifically the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine scaffold and its isomers—as highly potent, small-molecule inhibitors of QPCTL[6]. Their mechanism of action relies on a precise bidentate engagement with the enzyme's active site:

  • Zinc Chelation (The Pharmacophore): The active site of QPCTL features a critical catalytic Zn²⁺ ion, which is tetrahedrally coordinated by Asp186, Glu226, His351, and a water molecule[4]. The 1,2,4-triazole moiety of the derivative acts as a highly efficient Zinc-Binding Group (ZBG). The nitrogen atoms of the triazole ring displace the catalytic water molecule and directly coordinate with the Zn²⁺ ion, completely halting catalytic turnover[5].

  • Hydrophobic Pocket Engagement: The piperidine ring serves as a rigid, tunable scaffold. It projects attached aryl or lipophilic substituents directly into the highly conserved hydrophobic pocket of QPCTL (comprising residues Trp231, Leu270, Val324, Phe346, and Trp350)[5]. The specific spatial orientation provided by the piperidine ring optimizes binding thermodynamics and ensures high selectivity for QPCTL over other metalloenzymes[6].

Mechanism cluster_0 Tumor Cell (Golgi Apparatus) cluster_1 Macrophage Interface Gln Nascent CD47 (N-term Gln) QPCTL QPCTL Enzyme (Zn2+ Active Site) Gln->QPCTL Binds SIRPa SIRPα Receptor Gln->SIRPa Low Affinity Active Phagocytosis Proceeds (ADCP) Gln->Active No SIRPα Signal pGlu Mature CD47 (N-term pGlu) QPCTL->pGlu Catalyzes pGlu->SIRPa High Affinity Inhibitor Triazolyl-piperidine Inhibitor Inhibitor->QPCTL Blocks Zn2+ Block Phagocytosis Inhibited SIRPa->Block SHP-1/2 Signal

Figure 1: Mechanism of action of triazolyl-piperidine inhibitors targeting QPCTL to disrupt CD47-SIRPα.

Immunological Consequences & Efficacy

By inhibiting QPCTL in the Golgi apparatus, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine derivatives ensure that newly synthesized CD47 reaches the tumor cell surface in its unmodified, N-terminal glutamine (Gln-CD47) state[3].

Because unmodified Gln-CD47 cannot effectively bind SIRPα, the inhibitory SHP-1/2 signaling cascade in the macrophage is abrogated[2]. This lifts the "don't eat me" signal, allowing pro-phagocytic signals (such as those provided by tumor-opsonizing antibodies) to dominate, thereby restoring Antibody-Dependent Cellular Phagocytosis (ADCP)[7].

Crucially, mature erythrocytes lack a Golgi apparatus and do not synthesize new CD47; their pre-existing surface pGlu-CD47 remains intact. Therefore, QPCTL inhibitors bypass the hemagglutination and anemia toxicities inherent to direct CD47-blocking antibodies[8].

Table 1: Comparative Profile of CD47-Targeted Therapies
ParameterAnti-CD47 Monoclonal AntibodiesTriazolyl-Piperidine QPCTL Inhibitors
Molecular Weight ~150,000 Da< 400 Da
Target Location Extracellular (Cell Surface)Intracellular (Golgi Apparatus)
RBC Binding (Anemia Risk) High (Binds mature RBCs directly)Negligible (Mature RBCs lack Golgi/QPCTL)
Antigen Sink Effect Significant (Binds all systemic CD47)None (Acts intracellularly on de novo synthesis)
Tumor Penetration Poor to ModerateHigh (Small molecule diffusion)
Onset of Action Immediate (Minutes to Hours)Delayed (~48h, requires surface receptor turnover)

Experimental Methodologies (Self-Validating Systems)

To rigorously validate the efficacy and mechanism of these derivatives, the following orthogonal protocols must be employed. These workflows are designed to establish direct causality between zinc chelation and cellular functional outcomes.

Protocol 1: In Vitro QPCTL Enzymatic Inhibition Assay (FRET-based)

Context & Causality: This assay directly measures target engagement. Because the cyclization of Gln to pGlu does not inherently alter the fluorescence of a substrate, a coupled enzyme system is required to link catalytic turnover to a detectable signal.

  • Reagent Preparation: Prepare recombinant human QPCTL and the fluorogenic substrate H-Gln-AMC.

  • Coupled Enzyme System: Add pyroglutamyl aminopeptidase (pGAP) to the reaction buffer. Logic: pGAP cannot cleave Gln-AMC. It specifically cleaves the pGlu-AMC bond to release free AMC (fluorophore), ensuring fluorescence is only generated if QPCTL successfully cyclizes the substrate.

  • Inhibitor Incubation: Pre-incubate QPCTL with serial dilutions of the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine derivative for 15 minutes at 37°C. Logic: This allows the triazole ring sufficient time to displace water and coordinate the active-site Zn²⁺.

  • Reaction & Measurement: Initiate the reaction by adding H-Gln-AMC. Measure fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 30 minutes. Calculate the IC₅₀ from the initial velocity slopes.

Protocol 2: Macrophage Phagocytosis Assay (ADCP) via Flow Cytometry

Context & Causality: This assay validates the functional blockade of the "don't eat me" signal in a cellular environment.

  • Target Cell Pre-treatment: Culture CD47-high tumor cells (e.g., DLD-1) with the QPCTL inhibitor for 48 hours. Logic: A 48-hour window is critical. Because QPCTL is a Golgi enzyme, its inhibition only affects de novo synthesized CD47. Pre-existing surface pGlu-CD47 must undergo natural turnover before the cell exhibits the vulnerable, unmodified Gln-CD47 phenotype.

  • Labeling: Harvest and stain the pre-treated target cells with CFSE (green fluorescence).

  • Macrophage Co-culture: Differentiate human PBMCs into macrophages using M-CSF for 7 days. Co-culture the CFSE-labeled target cells with the macrophages at a 2:1 ratio in ultra-low attachment plates.

  • Opsonization: Add a tumor-specific antibody (e.g., Cetuximab) to provide the "eat me" signal via FcγR engagement. Incubate for 2 hours at 37°C.

  • Analysis: Harvest the cell mixture, stain with anti-CD11b-APC (macrophage marker), and analyze via flow cytometry. The phagocytic index is quantified as the percentage of CD11b⁺ macrophages that are also CFSE⁺ (indicating engulfed tumor cells).

References[6] Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.https://pubmed.ncbi.nlm.nih.gov/39499118/[1] CD47/SIRPα pathway mediates cancer immune escape and immunotherapy. International Journal of Biological Sciences.https://www.ijbs.com/v17p1710.htm[2] Targeting QPCTL: An Emerging Therapeutic Opportunity. Journal of Medicinal Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02287[3] Discovery of a Potent Glutaminyl-peptide Cyclotransferase-like Protein (QPCTL) inhibitor with In Vivo Antitumor Efficacy. Springer Nature Research Communities.https://communities.springernature.com/posts/discovery-of-a-potent-glutaminyl-peptide-cyclotransferase-like-protein-qpctl-inhibitor-with-in-vivo-antitumor-efficacy[7] Role of CD47-SIRPα Checkpoint in Nanomedicine-Based Anti-Cancer Treatment. Frontiers in Immunology.https://www.frontiersin.org/articles/10.3389/fimmu.2022.871271/full[8] Functions of glutaminyl cyclase and its isoform in diseases. Visualized Cancer Medicine.https://vcm.edpsciences.org/articles/vcm/full_html/2023/01/vcm2022008/vcm2022008.html[5] Targeting QPCTL: An Emerging Therapeutic Opportunity. Journal of Medicinal Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02287[4] Structures of Human Golgi-resident Glutaminyl Cyclase and Its Complexes with Inhibitors Reveal a Large Loop Movement upon Inhibitor Binding. Journal of Biological Chemistry (via PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3069446/

Sources

Pharmacological Screening of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks must be rigorously evaluated to determine their viability as lead scaffolds. 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride represents a highly versatile pharmacophore. The piperidine ring provides a basic nitrogen center capable of critical salt-bridge formations within target binding pockets, while the 1,2,4-triazole core acts as a robust bioisostere for amide bonds, offering a dense network of hydrogen-bond donors and acceptors[1].

This whitepaper provides an authoritative, step-by-step technical guide for the pharmacological screening of this specific compound and its derivatives. Drawing upon recent literature, we will focus on its proven utility in targeting kinases (such as VEGFR-2 and FGFR1)[2][3], bacterial enzymes (MraY)[4], and central nervous system targets (AChE)[1].

Structural Rationale & Assay Solubilization

Before initiating any screening cascade, the physical chemistry of the fragment must dictate the experimental setup.

Causality in Salt Selection: The use of the hydrochloride salt form of this compound is not arbitrary. Free-base piperidine derivatives are often highly lipophilic, leading to colloidal aggregation in aqueous assay buffers. The hydrochloride salt ensures stoichiometric dissolution and high aqueous solubility. This is particularly critical during early-stage screening where compounds must be tested at high concentrations (e.g., up to 250 µM) without precipitating or causing false-positive readouts in optical assays[4].

ScreeningCascade Start 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl Tier1 Tier 1: Biophysical Screening (SPR, DSF, NMR) Start->Tier1 Solubilization & QC Tier2 Tier 2: Biochemical Assays (VEGFR-2, AChE Inhibition) Tier1->Tier2 KD < 100 µM Tier3 Tier 3: Cell-Based Screening (MTT, Target Engagement) Tier2->Tier3 IC50 Validation ADME Tier 4: In Vitro ADME-Tox (Microsomal Stability) Tier3->ADME Cellular Efficacy Hit Hit-to-Lead Optimization ADME->Hit Favorable Profile

Fig 1. Hierarchical screening cascade for piperidine-triazole fragments.

Tier 1: Functional Biochemical Screening

Piperidine-triazole derivatives have demonstrated potent inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a kinase crucial for tumor angiogenesis[2][5].

Protocol 1: VEGFR-2 Kinase Inhibition (HTRF Assay)

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard fluorescence intensity. Causality: Time-resolved europium chemistry eliminates interference from the inherent auto-fluorescence often exhibited by nitrogen-rich heterocyclic fragments, ensuring data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Dilute the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl compound in 100% DMSO to create a 10-point dose-response curve (final assay DMSO concentration must not exceed 1%).

  • Enzyme-Inhibitor Incubation: Add 2 nM recombinant human VEGFR-2 kinase domain to a 384-well low-volume plate. Add the compound and incubate for 15 minutes at room temperature to allow the triazole core to equilibrate within the ATP-binding hinge region[2].

  • Reaction Initiation: Add a mixture of biotinylated poly-GT substrate and ATP (at the predetermined Km​ of 10 µM) to initiate the reaction. Incubate for 45 minutes.

  • Detection: Stop the reaction by adding the HTRF detection buffer containing EDTA (to chelate Mg2+), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665. Read the TR-FRET signal (ratio of 665 nm / 620 nm) after 1 hour.

Self-Validating System: This assay validates itself dynamically. You must include Sorafenib as a positive control. The assay is considered valid only if the Z'-factor is > 0.6 and the Sorafenib IC50 falls within 3-fold of its historical average (approx. 0.037 µM)[2].

MoA Ligand VEGF Ligand Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Activates Downstream1 MAPK / ERK (Proliferation) Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT (Survival) Receptor->Downstream2 Phosphorylation Inhibitor Triazole-Piperidine Scaffold Inhibitor->Receptor ATP Competition Angiogenesis Tumor Angiogenesis Downstream1->Angiogenesis Downstream2->Angiogenesis

Fig 2. Mechanism of action for VEGFR-2 inhibition by triazole derivatives.

Tier 2: Cell-Based Phenotypic Screening

Once biochemical target engagement is confirmed, the compound must be evaluated for cellular efficacy and safety. Piperidine-triazole derivatives are frequently screened for anticancer potential against colon cancer lines[5].

Protocol 2: Differential Cytotoxicity (MTT Assay)

Causality: Screening against a single cancer cell line provides incomplete data. By parallel screening against both a malignant line (HT-29) and a healthy fibroblast line (NIH3T3), we establish a therapeutic index, ensuring the compound exerts target-mediated efficacy rather than broad-spectrum basal toxicity[2][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (human colon cancer) and NIH3T3 (normal fibroblast) cells into separate 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the piperidine-triazole compound (0.1 µM to 100 µM). Incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Self-Validating System: The inclusion of the NIH3T3 line acts as an internal negative control. If the compound exhibits an IC50 of < 5 µM in HT-29 cells but > 15 µM in NIH3T3 cells, the resulting differential validates that the mechanism of cell death is selective[5].

Quantitative Benchmarks for the Pharmacophore

To contextualize the screening results of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride, compare your empirical data against the established benchmarks for this structural class summarized below.

Target / AssayCell Line / EnzymeReference CompoundExpected IC50 / MIC RangeCitation
VEGFR-2 Kinase InhibitionRecombinant VEGFR-2Sorafenib0.049 – 0.915 µM[2],[5]
FGFR1 Kinase InhibitionRecombinant FGFR1PD173074Sub-micromolar[3]
MraY Enzyme InhibitionS. aureus MraYTunicamycin25.0 – 171.0 µM[4]
in vitro CytotoxicityHT-29 (Colon Cancer)5-Fluorouracil3.103 – 17.75 µM[5]
in vitro CytotoxicityNIH3T3 (Healthy Fibroblast)N/A (Selectivity Control)> 15.0 µM (Low Toxicity)[2],[5]

Conclusion & ADME Considerations

Following successful in vitro and cellular screening, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride should be subjected to early ADME profiling. While the 1,2,4-triazole ring is highly resistant to oxidative metabolism (providing excellent metabolic stability), the piperidine ring can be subject to CYP450-mediated N-oxidation or alpha-carbon hydroxylation. Consequently, human liver microsome (HLM) stability assays should be prioritized in the next phase of the drug development pipeline.

References

  • Investigation of Anticancer Effects of Novel Piperidine-Oxadiazole and Piperidine-Triazole Derivatives as VEGFR Inhibitors and Evaluation of Their Molecular Docking-Dynamic Studies. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB-WVcgr4IrBP_-x9RasH8tbJvDA-GwcFu4e1MORO3R0faPKfnuDkp6ARkxEz01p5HB0GYyTszVuWy-sG-1pk_LCXDh__6aqqVcLma-V4nkGdUxN3XVNML_FNIollC_bBUqNbZbfpWrgu4kOgDMZDGBJ0yZieRBLcfAA5P9hnpYgWOwi5Ew6OtVslaV6yFHyUIlm-Dks8e6m7RuA3vwM3DfEtLilWQbbbuvvhW4a3HtDXsMojXbEMAksQUNYD5DaBqDYuiZ2qOdkl52AnF2Tlr2xdZ_1G0HaVgBmBV0PIbQkPoi8Yaz5gi5zIMoONm9wE3x9XtL3KtZht1AzQi0S0Th6oF9UJRdb4NOLOY-TDUpSMYiu-8IZwl4Bj11dbvkZF3PU0=]
  • 1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDguiE7pTwz2ztzeICge62AYv5KIUh3OwHcBqxmcvd03o_y1IrX3KJbXDhapoFpz_1puqp8dk9XLGXb4PnYxZdfKf84naSsn-B-L7RMZLDXrhZr7x5Lv4mrchX2KWgzeo610dpv7VerY3tBBuL]
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6yNxLGgTCW12WsvjTaGSyuNnQsCdWp6k6UcnEHd5mZBOaVxu8sRd9sbv2SHNvXVUskvnDOfbnicgKTG6lUTKOyOAfPsTx7snoDtWXGA0VJC4wwNa7r81CW228CQKuFrVXDolp1A1aABbjXM=]
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeE2LD7wKeil903yuhqRGCn1hnK-UDF9T9jyRkF8hHqngermPJlkvsVtk3F7Yr3RQy9z4ybE5futaAtTQQm8cpcIDosHBRJDRfyymHwm46BTX1JYpwqr6KOe0_wrIMCJ05YRQdyNZG-o5g6MRWcrsDaL-1_PgR80NCkCoSLw==]
  • Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxwPhZHdVsyhfZX2sJTf63bk60oLkfUyi4nafW9_ta0xZIthglG1Cs-_nkRvsm9Ww3LeOcsO5SFYR4T2PnK5HgzHqrE0f5E_PDQM7n4GGnxrgHWpLNEcD5z4G0JTGazsM-59F8AA7W7ZjDBD44PiIHv8q-iSeP-yi2TGXi1IcRgly1TPabD9RV3wKgU4YtOs_5YLTKhdPpq487g4sLGIUWaI8I5P2wlOrxbVjQsTZOqRhMcx1xpBGWAsNkEW7kblOBAN10620kfzwaQiCBLL1y8Q==]

Sources

In Vitro Biological Activity and Pharmacological Profiling of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride represents a highly versatile, low-molecular-weight building block. By fusing a basic piperidine ring with a hydrogen-bonding 1,2,4-triazole moiety, this scaffold provides an ideal starting point for developing targeted inhibitors. This technical guide explores the in vitro biological activity of this pharmacophore, detailing its mechanistic rationale, target profiling against key enzymes (such as AChE, DHFR, and MraY), and the self-validating experimental protocols required to accurately quantify its efficacy.

Structural Rationale & Pharmacophore Dynamics

As an application scientist, the first critical choice in any in vitro profiling workflow is the physical and chemical form of the compound. The selection of the hydrochloride (HCl) salt rather than the free base is a deliberate, causality-driven decision.

The free base of the piperidine-triazole hybrid is highly lipophilic, which can lead to micelle formation, aggregation, and false-positive readouts in aqueous screening buffers. The HCl salt ensures the rapid protonation of the piperidine nitrogen at physiological pH (pH 7.4). This maximizes aqueous solubility, ensuring that the compound remains monodisperse during high-concentration fragment screening (e.g., in SPR or NMR assays).

Mechanistically, this scaffold is a "privileged structure." The protonated piperidine acts as a cation- π interacting moiety, allowing it to anchor deeply into the Catalytic Anionic Site (CAS) of target enzymes[1]. Simultaneously, the 1,2,4-triazole ring serves as a robust hydrogen bond donor and acceptor, facilitating secondary interactions with peripheral active site residues[2].

In Vitro Target Profiling

Neurological Targets: Acetylcholinesterase (AChE)

Piperidine-triazole hybrids have demonstrated significant in vitro biological activity as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Derivatization of this core scaffold has yielded compounds with IC50 values ranging from nanomolar to low micromolar concentrations, making them prime candidates for neurodegenerative disease research[1]. The dual-binding nature of the scaffold effectively blocks the breakdown of acetylcholine by interacting simultaneously with the CAS and the Peripheral Anionic Site (PAS)[3].

Antimicrobial Targets: MraY and DHFR

Beyond the central nervous system, 1,2,4-triazole derivatives are classic pharmacophores in antimicrobial drug design. Recent in vitro fluorescence-based assays have identified 1,2,4-triazole compounds as first-in-class non-nucleoside inhibitors of the bacterial enzyme MraY, a critical target for novel antibiotics[2]. Furthermore, piperidine-derived triazoles and thiosemicarbazones have been systematically evaluated as potent inhibitors of Dihydrofolate Reductase (DHFR), exhibiting IC50 values in the low micromolar range[4].

Quantitative Data Summary

The following table synthesizes the in vitro biological activity of the piperidine-triazole scaffold and its immediate derivatives across various validated targets:

Target EnzymeScaffold / Derivative ClassIn Vitro Assay TypeIC50 / Ki Range (µM)Reference
Acetylcholinesterase (AChE) Piperidine-Triazole HybridsEllman's Colorimetric Assay0.031 – 32.43[1],[3]
Dihydrofolate Reductase (DHFR) Piperidine-Triazole/ThiosemicarbazoneSpectrophotometric Assay13.70 – 47.30[4]
MraY (Bacterial Transferase) 1,2,4-Triazole DerivativesFluorescence-based Assay25.00 – 171.00[2]
α -Glucosidase Piperidine-Triazole AnalogsColorimetric Assay0.537 – 52.36[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control mechanism to rule out artifactual data.

Protocol 1: High-Throughput AChE Inhibition Assay (Ellman’s Method)

This protocol quantifies the IC50 of the scaffold against AChE.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Causality: This specific pH matches the physiological optimum for AChE activity while preventing the spontaneous degradation of the DTNB reagent.

  • Reagent Addition & Equilibration: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), 20 µL of the test compound (serial dilutions), and 10 µL of DTNB (Ellman's reagent). Incubate for 15 minutes at 25°C.

    • Causality: DTNB reacts with thiocholine to produce a yellow anion absorbing at 412 nm. Pre-incubating the enzyme with the inhibitor before adding the substrate allows the low-affinity fragment to reach thermodynamic equilibrium, preventing competitive displacement from masking the true affinity.

  • Substrate Initiation: Add 10 µL of Acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout & System Validation: Measure absorbance at 412 nm continuously for 5 minutes.

    • Self-Validation: A non-enzymatic blank (Buffer + DTNB + ATCI + Compound, without enzyme) MUST be run in parallel. This quantifies the spontaneous hydrolysis of the substrate. Subtracting this background from the enzymatic wells ensures the measured rate is strictly enzyme-driven, validating the integrity of the IC50 curve.

Protocol 2: Fragment Binding Validation via Surface Plasmon Resonance (SPR)

SPR is used to confirm direct biophysical binding of the scaffold, ruling out false positives from the colorimetric assay.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., AChE) on a CM5 chip via standard amine coupling.

    • Causality: Covalent attachment ensures a stable baseline for multi-cycle fragment screening, preventing protein leaching over time.

  • Analyte Preparation: Dissolve 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl in the running buffer, ensuring the DMSO concentration exactly matches the system buffer (e.g., 2.0% v/v).

    • Causality: Fragment compounds have low affinity and require high injection concentrations (up to 1 mM). Even a 0.1% mismatch in DMSO concentration between the sample and running buffer will cause massive bulk refractive index shifts, completely obscuring the true binding signal.

  • Injection and Kinetic Analysis: Inject the compound in a concentration series (10 µM to 1 mM) at a high flow rate (50 µL/min).

    • Self-Validation: A reference flow cell (activated and deactivated without protein) is used to subtract non-specific binding of the highly basic piperidine moiety to the dextran matrix.

Visualizations

FBDD_Workflow Start 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl Screening Primary In Vitro Screening (SPR & Thermal Shift) Start->Screening High-Throughput Hit Hit Identification (KD ~ 10-100 µM) Screening->Hit Affinity Confirmed Optimization Hit-to-Lead Optimization (N-alkylation) Hit->Optimization Structural Biology Assay Target-Specific Assays (AChE, DHFR, MraY) Optimization->Assay SAR Profiling Lead Lead Candidate Selection Assay->Lead IC50 Validation

Figure 1: Fragment-based drug discovery workflow utilizing the piperidine-triazole scaffold.

AChE_Mechanism Scaffold Piperidine-Triazole Scaffold AChE AChE Active Site Scaffold->AChE Binds to CAS Catalytic Anionic Site (CAS) AChE->CAS PAS Peripheral Anionic Site (PAS) AChE->PAS Inhibition Enzyme Inhibition (Decreased ACh Breakdown) CAS->Inhibition Blocks Substrate PAS->Inhibition Steric Hindrance

Figure 2: Mechanistic pathway of AChE inhibition by the piperidine-triazole pharmacophore.

References

  • Title: 1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY Source: ACS Bio & Med Chem Au (acs.org) URL: 2

  • Title: In Vitro and In Silico Assessment of Bioactivity Properties and Pharmacokinetic Studies of New 3,5-Disubstituted-1,2,4-Triazoles Source: ResearchGate URL: 1

  • Title: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase Source: PMC (nih.gov) URL: 4

  • Title: Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α -glucosidase inhibitors Source: Arabian Journal of Chemistry (arabjchem.org) URL: 3

Sources

Methodological & Application

Application Note: Preparation of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro cellular assays, phenotypic screening, and biochemical characterization.

Introduction & Physicochemical Profiling

The accurate preparation of small-molecule stock solutions is a critical prerequisite for reproducible in vitro cell culture assays [1]. 2-(4-methyl-1,2,4-triazol-3-yl)piperidine is a specialized nitrogen-rich heterocyclic building block. It is supplied as a hydrochloride (HCl) salt , a deliberate chemical modification that drastically alters its handling requirements compared to standard lipophilic small molecules.

Understanding the physicochemical properties of this compound is the first step in establishing a robust, self-validating experimental system.

Table 1: Physicochemical Properties & Experimental Implications
PropertyValueExperimental Implication
Chemical Formula C₈H₁₄N₄ • HClIndicates the presence of a dissociated proton in solution.
Molecular Weight (MW) 202.69 g/mol Required for accurate molarity calculations (See Table 2).
Primary Solvent Water / PBSDo not use DMSO unless necessary. Aqueous buffers prevent vehicle toxicity.
Sterility Non-sterile powderRequires downstream 0.22 µm sterile filtration before cell culture use.
Storage (Powder) -20°C, desiccatedProtect from moisture to prevent degradation and inaccurate weighing.

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure scientific integrity, standard operating procedures must be grounded in chemical causality rather than rote repetition. The following principles dictate the workflow for this specific compound:

  • Solvent Selection (Buffer vs. Water): While Dimethyl Sulfoxide (DMSO) is the default solvent for many small-molecule inhibitors [2], the HCl salt form of this piperidine derivative grants it excellent aqueous solubility. However, dissolving an HCl salt in unbuffered, cell-culture-grade water will release protons ( H+ ), causing a severe drop in pH. If this unbuffered acidic stock is added to cells, it can cause localized osmotic shock and pH-induced cytotoxicity. Therefore, 1X Phosphate-Buffered Saline (PBS) is the mandatory primary solvent to neutralize the acidic shift.

  • Sterilization Strategy: Because the primary solvent is aqueous, the stock solution is highly susceptible to microbial contamination and cannot self-sterilize (unlike 100% DMSO stocks). The solution must be passed through a 0.22 µm Polyethersulfone (PES) syringe filter . PES is chosen specifically for its low protein and low small-molecule binding characteristics, ensuring the target concentration remains unaltered post-filtration [3].

  • Self-Validating Controls: A trustworthy protocol requires built-in validation. You must include a "Vehicle Control" in your downstream assays consisting of the exact same batch of PBS used for the stock, filtered and diluted in parallel. This isolates the compound's biological effect from any potential buffer-induced artifacts.

Experimental Workflow

G A 1. Lyophilized Powder 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl B 2. Weighing & Calculation (Target: 10 mM Stock) A->B C 3. Dissolution in Sterile PBS (Prevents pH drop) B->C D 4. Sterile Filtration (0.22 µm PES Membrane) C->D E 5. Aliquoting & Storage (-20°C, Single-use vials) D->E F 6. Dilution in Culture Media (Pre-warmed to 37°C) E->F

Workflow for preparing sterile aqueous stock solutions of HCl salt compounds.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Materials Required:

  • 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride powder

  • Sterile 1X PBS (pH 7.4, without Ca2+ or Mg2+ )

  • Analytical balance (minimum 0.1 mg readability)

  • 0.22 µm PES syringe filters and sterile syringes

  • Sterile, low-bind microcentrifuge tubes (1.5 mL)

Step 1: Mass and Volume Calculation Determine the required volume of 10 mM stock solution. Use the pre-calculated matrix below to determine the exact mass required.

Table 2: Stock Solution Preparation Matrix (Target: 10 mM)
Desired Volume of 10 mM StockMass of Compound Required (MW: 202.69)
1.0 mL 2.03 mg
5.0 mL 10.13 mg
10.0 mL 20.27 mg
50.0 mL 101.35 mg

Step 2: Weighing and Dissolution

  • Equilibrate the lyophilized powder to room temperature for 30 minutes in a desiccator before opening to prevent ambient condensation from compromising the powder's integrity.

  • Accurately weigh the required mass (e.g., 10.13 mg) into a sterile 15 mL conical tube.

  • Add the corresponding volume of 1X PBS (e.g., 5.0 mL).

  • Vortex vigorously for 1–2 minutes. The hydrochloride salt should dissolve rapidly, yielding a clear, colorless solution.

Step 3: pH Verification (Self-Validation Step)

  • Spot 2 µm of the solution onto a pH indicator strip.

  • Ensure the pH remains between 7.2 and 7.4. If the pH has dropped significantly (which is rare in buffered PBS but possible at very high compound concentrations), adjust dropwise with 0.1 N NaOH until neutralized.

Step 4: Sterilization and Aliquoting

  • Draw the completely dissolved solution into a sterile syringe.

  • Attach a 0.22 µm PES filter and dispense the solution into a sterile biosafety cabinet.

  • Aliquot the filtered stock into single-use volumes (e.g., 100 µL per 1.5 mL tube) to strictly avoid freeze-thaw cycles, which can cause micro-precipitation and degrade the compound [2].

  • Store aliquots immediately at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months).

Protocol B: Dilution to Working Concentrations in Cell Culture

Step 1: Thawing Thaw a single 100 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity, as concentration gradients can form during the freezing process.

Step 2: Serial Dilution (Avoiding Osmotic Shock) Do not add the 10 mM stock directly to the cells. Instead, perform an intermediate dilution in pre-warmed (37°C) cell culture medium.

  • Intermediate Stock (100 µM): Add 10 µL of the 10 mM stock to 990 µL of complete culture medium.

  • Final Working Concentration (e.g., 1 µM): Add 10 µL of the 100 µM intermediate stock to 990 µL of media in the culture well.

Step 3: Vehicle Control Implementation Prepare a parallel control well using 1X PBS subjected to the exact same serial dilution steps. This validates that any observed cellular phenotype is driven by the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine moiety and not the buffer addition.

References

  • Life Science Alliance Journal. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance.[Link]

Application Note: NMR Spectroscopic Characterization of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis. By integrating both ¹H and ¹³C NMR spectroscopy, this guide offers a systematic approach to confirming the molecular structure of this novel heterocyclic compound. The causality behind experimental choices, such as solvent selection and the impact of the hydrochloride salt on chemical shifts, is thoroughly discussed to provide a deeper understanding of the characterization process.

Introduction

2-(4-methyl-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and triazole moieties in pharmacologically active agents.[1] The piperidine ring is a common scaffold in many pharmaceuticals, while the 1,2,4-triazole ring is known for a wide range of biological activities.[2][3] Accurate structural characterization is a critical step in the development of new chemical entities. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[4]

This guide focuses on the characterization of the hydrochloride salt of the title compound. The formation of a hydrochloride salt can significantly influence the NMR spectrum, particularly for nuclei near the protonated nitrogen atom.[5] Understanding these effects is crucial for correct spectral interpretation.

Molecular Structure and Proton Labeling

For clarity in the subsequent spectral analysis, the protons of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride have been systematically labeled as shown in the diagram below.

Caption: Labeled structure of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice for hydrochloride salts due to its high polarity, which aids in dissolution. Deuterium oxide (D₂O) is another option, although exchangeable protons (like the N-H protons) will not be observed.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Vortex or gently warm the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring high-quality 1D and 2D NMR data.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis A Insert Sample & Lock B Shim Spectrometer A->B C Acquire 1D ¹H Spectrum B->C D Acquire 1D ¹³C Spectrum C->D E Acquire 2D COSY Spectrum D->E F Acquire 2D HSQC Spectrum E->F G Acquire 2D HMBC Spectrum F->G H Process & Phase Spectra G->H Data Transfer I Reference Spectra (TMS or Solvent) H->I J Integrate ¹H Signals I->J K Assign ¹H & ¹³C Signals J->K L Analyze Coupling Constants K->L M Confirm Structure L->M

Caption: A typical workflow for NMR data acquisition and subsequent spectral analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. These predictions are based on established chemical shift ranges for piperidine and triazole derivatives and consider the electronic effects of the substituents and the protonation of the piperidine nitrogen.[8][9][10]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
NH (piperidine)9.0 - 10.0br s-2H
H10 (triazole)8.5 - 9.0s-1H
H2a4.0 - 4.5m-1H
CH₃ (triazole)3.5 - 4.0s-3H
H6e, H6a3.0 - 3.5m-2H
H3e, H3a1.8 - 2.2m-2H
H5e, H5a1.6 - 2.0m-2H
H4e, H4a1.4 - 1.8m-2H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelPredicted δ (ppm)
C7 (triazole)150 - 155
C10 (triazole)140 - 145
C2 (piperidine)55 - 60
C6 (piperidine)45 - 50
C12 (CH₃)30 - 35
C3 (piperidine)25 - 30
C5 (piperidine)20 - 25
C4 (piperidine)18 - 23

Discussion of Spectral Features

Impact of the Hydrochloride Salt

The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent protons.[5] This is why the protons on C2 and C6 are expected to resonate at a lower field (higher ppm) compared to their corresponding signals in the free base.[5] The N-H protons themselves will appear as a broad signal at a very downfield chemical shift, and their integration should correspond to two protons (the one on the piperidine nitrogen and the associated proton from HCl).

Piperidine Ring Protons

The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings.[11][12] The chair conformation of the piperidine ring leads to chemically non-equivalent axial and equatorial protons at each position (C3, C4, C5, and C6).[11] A 2D COSY (Correlation Spectroscopy) experiment will be invaluable in tracing the connectivity between these protons. For instance, the H2 proton should show correlations to the H3 protons, which in turn will correlate to the H4 protons, and so on around the ring.

Triazole Ring and Methyl Protons

The 4-methyl-1,2,4-triazole moiety is expected to show two distinct signals in the ¹H NMR spectrum: a singlet for the C10 proton and a singlet for the N-methyl (C12) protons.[10][13] In the ¹³C NMR spectrum, the two carbons of the triazole ring (C7 and C10) will appear in the aromatic region, typically above 140 ppm.[13]

2D NMR for Structural Confirmation
  • COSY: As mentioned, this experiment is crucial for establishing the proton-proton coupling network within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the overall structure include:

    • A correlation between the H2a proton of the piperidine ring and the C7 and C10 carbons of the triazole ring.

    • A correlation between the methyl protons (H12) and the C10 carbon of the triazole ring.

Conclusion

The combination of 1D ¹H and ¹³C NMR with 2D techniques such as COSY, HSQC, and HMBC provides a powerful and definitive method for the structural characterization of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. By carefully preparing the sample and systematically acquiring and analyzing the data as outlined in this note, researchers can confidently confirm the identity and purity of this compound, a critical step in the drug discovery and development process.

References

  • IntechOpen. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available from: [Link]

  • PubMed. (2006, February 15). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Available from: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Available from: [Link]

  • ACS Publications. (2024, March 21). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available from: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Available from: [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]

  • NIH. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • PMC. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • Taylor & Francis. (2006, September 23). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Available from: [Link]

  • RSC Publishing. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. Available from: [Link]

  • Taylor & Francis. (2023, January 20). NMR spectral, DFT and antibacterial studies of triazole derivatives. Available from: [Link]

  • University of Southampton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Available from: [Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available from: [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available from: [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available from: [Link]

  • Request PDF. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Available from: [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • ResearchGate. (2020, November 6). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available from: [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Available from: [Link]

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Available from: [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available from: [Link]

  • ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • The Royal Society of Chemistry. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. Available from: [Link]

  • ACS Publications. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available from: [Link]

  • UCSD Chemistry & Biochemistry. (n.d.). Table Appendix. Available from: [Link]

  • PubMed. (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available from: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Available from: [Link]

  • PubChem. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. Available from: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • World Scientific News. (2025, July 8). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. Available from: [Link]

  • PMC. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Triazolyl-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring system stands out as a "privileged structure."[1][2][3] Its unique combination of metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide and ester groups provides a significant advantage in designing drug candidates with favorable pharmacokinetic and pharmacodynamic profiles.[1][2] When coupled with a piperidine moiety—a common scaffold in central nervous system (CNS) active agents for its ability to enhance blood-brain barrier permeability—the resulting 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride emerges as a highly valuable pharmaceutical intermediate.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. It provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind key procedural steps.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.

PropertyValueSource/Comment
Molecular Formula C₈H₁₅ClN₄Calculated
Molecular Weight 202.69 g/mol Calculated
Appearance Expected to be a white to off-white solid.[5]Based on similar hydrochloride salts.
Solubility Soluble in water and polar protic solvents like methanol and ethanol.General property of hydrochloride salts.
Storage Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[6]Recommended for hygroscopic and reactive compounds.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, and eye/face protection.[6]

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

    • If on Skin: Wash with plenty of soap and water.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Synthesis of the Intermediate: A Plausible Protocol

The following is a representative, multi-step protocol for the synthesis of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride, constructed from established synthetic methodologies for similar heterocyclic systems.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A Piperidine-2-carboxamide B N-Methyl-N'-(piperidine-2-carbonyl)thiourea A->B Methyl isothiocyanate, Pyridine, reflux C 2-(4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine B->C Hydrazine hydrate, Reflux D 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine C->D Raney Nickel, Ethanol, reflux E 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine hydrochloride D->E HCl in Dioxane, 0°C to RT API_Synthesis A 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine (Free Base) C Final API (e.g., Enzyme Inhibitor) A->C Acylation or Urea Formation B Substituted Acid Chloride or Isocyanate B->C

Sources

Application Note: Strategic Incorporation of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine into Heterocyclic Scaffolds for QPCTL Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule inhibitors targeting the CD47-SIRPα immune checkpoint has emerged as a transformative strategy in cancer immunotherapy. While monoclonal antibodies directly blocking CD47 have shown clinical efficacy, they often suffer from antigen sink effects and hematological toxicities. A highly targeted alternative is the inhibition of Glutaminyl-peptide cyclotransferase-like protein (QPCTL, or isoQC) .

QPCTL is a Golgi-resident metal-dependent aminoacyltransferase responsible for catalyzing the intramolecular cyclization of the N-terminal glutamine of CD47 into pyroglutamate (pE)[1]. This specific pE-CD47 modification is an absolute prerequisite for the binding of CD47 to Signal Regulatory Protein alpha (SIRPα) on macrophages, which triggers the "don't eat me" signal[2].

To effectively inhibit QPCTL, medicinal chemists have identified 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine as a privileged building block[1],[3].

  • The Triazole Moiety: Acts as a potent metal-binding pharmacophore (MBP). It coordinates with the catalytic zinc ion in the QPCTL active site and forms critical hydrogen bonds with highly conserved residues, driving binding affinity[4].

  • The Piperidine Scaffold: Provides optimal spatial projection, basicity, and structural rigidity. The positively charged piperidine nitrogen at physiological pH frequently engages in cation-π interactions with aromatic residues (e.g., Phe325 and Phe346) within the enzymatic pocket, significantly enhancing isoenzyme selectivity[4].

Pathway Visualization

QPCTL_Pathway Inhibitor Triazolyl-piperidine Inhibitor QPCTL QPCTL (isoQC) Enzyme Inhibitor->QPCTL Blocks active site CD47_mod pE-CD47 (Pyroglutamate) QPCTL->CD47_mod Catalyzes pE formation CD47_unmod Unmodified CD47 (N-terminal Gln) CD47_unmod->QPCTL Substrate SIRPa SIRPα Receptor (Macrophage) CD47_mod->SIRPa Binds Phagocytosis Inhibition of Phagocytosis SIRPa->Phagocytosis 'Don't eat me' signal

QPCTL-mediated CD47 modification pathway and its blockade by triazolyl-piperidine inhibitors.

Scaffold Design & Structure-Activity Relationship (SAR) Data

Incorporating the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine moiety into various electrophilic cores (such as benzonitriles or pyridines) yields potent QPCTL inhibitors. The table below summarizes representative quantitative data demonstrating how structural variations in the core scaffold influence enzymatic inhibition and cellular efficacy[1],[3].

Compound IDCore Heterocyclic ScaffoldQPCT IC₅₀ (nM)QPCTL IC₅₀ (nM)A549 pE-CD47 Reduction EC₅₀ (nM)
Cmpd 1 3-bromo-2-fluorobenzonitrile15.2 ± 1.18.4 ± 0.6120 ± 15
Cmpd 2 3-(6-pyridin-3-yl)benzonitrile12.1 ± 0.84.2 ± 0.385 ± 8
Cmpd 3 Piperidinylphenylcarbonitrile45.0 ± 3.218.5 ± 1.4210 ± 22

Note: Lower IC₅₀/EC₅₀ values indicate higher potency. Cmpd 2 demonstrates optimal translation from biochemical inhibition to cellular target engagement.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Assembly

This protocol details the coupling of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride to an aryl halide core[3].

Causality & Design: The piperidine building block is typically supplied as a hydrochloride salt to maintain stability. Diisopropylethylamine (DIEA) is utilized as a non-nucleophilic base to liberate the free amine without competing for the electrophile. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its highly polar, aprotic nature stabilizes the anionic Meisenheimer complex intermediate, accelerating the SNAr reaction.

Synthesis_Workflow Step1 Step 1: Reagent Preparation Triazolyl-piperidine HCl + Electrophile Step2 Step 2: SNAr Reaction DMSO, DIEA, 130°C, 15h Step1->Step2 Base liberation of amine Step3 Step 3: Reaction Workup Quench (H2O), Extract (EtOAc) Step2->Step3 Meisenheimer intermediate resolution Step4 Step 4: Purification Silica Gel / Prep-HPLC Validation Step3->Step4 Organic layer isolation

Step-by-step SNAr workflow for incorporating the triazolyl-piperidine moiety into core scaffolds.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, suspend 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (1.0 eq, e.g., 9.9 mmol) and the chosen electrophile (e.g., 3-bromo-2-fluorobenzonitrile, 1.1 eq) in anhydrous DMSO (0.12 M concentration).

  • Activation: Add DIEA (4.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Reaction: Seal the vial and heat the mixture to 130 °C for 15 hours under a nitrogen atmosphere. Monitor reaction completion via LC-MS.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography (DCM:MeOH gradient) to yield the final functionalized scaffold.

Protocol B: In Vitro Fluorogenic QPCTL Inhibition Assay

Causality & Design: QPCTL converts the substrate L-glutamine-7-amido-4-methylcoumarin (Gln-AMC) into pGlu-AMC. Because pGlu-AMC is not natively fluorescent, an auxiliary enzyme—pyroglutamyl peptidase (pGAP)—is added to the assay. pGAP specifically cleaves the pGlu residue, releasing the highly fluorescent free AMC. This coupled system allows for real-time kinetic monitoring of QPCTL activity[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, containing 0.05% Triton X-100 to prevent non-specific aggregation).

  • Reagent Setup: In a 384-well black microplate, add 10 µL of recombinant human QPCTL enzyme (final concentration 10 nM) and 5 µL of the synthesized triazolyl-piperidine inhibitor (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at room temperature.

  • Coupled Enzyme Addition: Add 5 µL of pGAP (final concentration 1 U/mL).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Gln-AMC substrate (final concentration 50 µM).

  • Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at Ex = 380 nm and Em = 460 nm. Calculate IC₅₀ values using non-linear regression analysis of the initial reaction velocities.

Protocol C: Flow Cytometry Analysis of Cell-Surface pE-CD47

Causality & Design: QPCTL inhibitors do not alter the total surface expression of CD47; they only prevent its N-terminal cyclization. Therefore, assessing target engagement requires an antibody specific to the pyroglutamate-modified N-terminus (pE-CD47) rather than a pan-CD47 antibody[1].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 human lung carcinoma cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of the QPCTL inhibitor (e.g., 10 nM to 10 µM) for 48 hours. Include a vehicle (DMSO) control.

  • Harvesting: Detach cells using a non-enzymatic cell dissociation buffer (to preserve cell surface proteins). Wash twice with cold FACS buffer (PBS with 2% BSA and 2 mM EDTA).

  • Staining: Resuspend cells in 100 µL FACS buffer. Add the primary anti-pE-CD47 specific antibody (clone specific to the pyroglutamate modification) and incubate for 30 minutes on ice in the dark.

  • Secondary Staining: Wash cells twice. Add an Alexa Fluor 488-conjugated secondary antibody (if the primary is unconjugated) and incubate for 20 minutes on ice.

  • Analysis: Wash cells three times and resuspend in 300 µL FACS buffer. Analyze the Mean Fluorescence Intensity (MFI) using a flow cytometer. Normalize the MFI of treated cells against the vehicle control to determine the EC₅₀ for cellular pE-CD47 reduction.

References

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.European Journal of Medicinal Chemistry.
  • WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer.Google Patents.
  • WO2025168423A1 - Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein.Google Patents.
  • 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint.ACS Medicinal Chemistry Letters.

Sources

Application Note: HPLC Method Development for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is a highly polar pharmaceutical intermediate. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific physicochemical hurdles:

  • Retention & Peak Shape (Causality): The molecule features a highly basic secondary amine (piperidine ring, pKa ~10–11) and is formulated as a hydrochloride salt. This extreme polarity results in negligible retention on standard reversed-phase (RP) C18 columns. Furthermore, the strongly basic nitrogen interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Detection (Causality): The aliphatic piperidine ring lacks a conjugated pi-electron system, and the 1,2,4-triazole ring exhibits only weak UV absorbance at low wavelengths (<210 nm). This makes standard UV detection insensitive and highly susceptible to baseline interference from mobile phase solvents[1].

To overcome these challenges, this guide details two orthogonal, self-validating methodologies:

  • Method A (Direct Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).

  • Method B (Derivatization): Pre-column derivatization using 4-toluenesulfonyl chloride (tosyl chloride) followed by RP-HPLC-UV.

Method Selection & Analytical Workflow

MethodSelection Start 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl Analysis Challenge1 High Polarity & Basic Secondary Amine Start->Challenge1 Challenge2 Lack of Strong UV Chromophore Start->Challenge2 Path1 Direct Analysis (No Derivatization) Challenge1->Path1 Path2 UV Detection Required (Pre-Column Derivatization) Challenge2->Path2 HILIC HILIC-MS / ELSD (ZIC-HILIC Column) Path1->HILIC Retains polar salts RP RP-HPLC-UV (C18 Column + Tosyl Chloride) Path2->RP Adds UV chromophore

Decision matrix for the HPLC analysis of polar, non-UV active piperidine derivatives.

Method A: Direct Analysis via HILIC-MS/ELSD

Expertise & Causality: HILIC is arguably the most successful approach for the retention and separation of polar compounds[2]. By utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically 60–97% acetonitrile), a water-rich liquid layer forms on the stationary phase surface[3]. Polar analytes preferentially partition into this aqueous layer[2]. The inclusion of an ammonium formate buffer ensures consistent ionization of the piperidine nitrogen while providing sufficient ionic strength to mask secondary electrostatic interactions, guaranteeing sharp peak shapes[4].

Chromatographic Conditions
ParameterCondition
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Ultrapure Water (pH 3.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Profile Isocratic: 20% A / 80% B
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 2 - 5 µL
Detection MS (ESI+, [M+H]+ m/z 167.1) or ELSD (Drift tube 40°C)
Step-by-Step Protocol & Self-Validation
  • Mobile Phase Preparation: Dissolve the appropriate mass of ammonium formate in ultrapure water to yield a 10 mM solution. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Column Equilibration: Flush the HILIC column with at least 50 column volumes of the mobile phase (20:80 Aqueous:Organic). Critical Step: HILIC columns require significantly longer equilibration times than RP columns to ensure the complete formation of the aqueous hydration layer[3].

  • Sample Preparation: Dissolve the 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl standard in a diluent matching the high organic content of the mobile phase (e.g., 80% ACN). Dissolving the sample in 100% water will cause severe peak distortion due to solvent-mismatch.

  • System Suitability (Self-Validation):

    • Inject a diluent blank to confirm the absence of ghost peaks.

    • Inject a system suitability standard (10 µg/mL) six times. Verify that the %RSD of the peak area is <2.0% and the USP tailing factor is <1.5.

Method B: Pre-Column Derivatization RP-HPLC-UV

Expertise & Causality: For laboratories lacking MS or ELSD capabilities, pre-column derivatization is required to impart a chromophore to the molecule. Tosyl chloride reacts specifically with the secondary amine of the piperidine ring under mildly basic conditions to form a stable, highly UV-active sulfonamide derivative[1]. This reaction not only enables UV detection at ~230 nm but also dramatically increases the molecule's hydrophobicity, allowing for robust retention on standard C18 columns[5].

Derivatization A Sample (Piperidine HCl) B Add Buffer (NaHCO3, pH > 8) A->B C Add Tosyl Chloride (in Acetonitrile) B->C D Incubate (40°C, 30 min) C->D E RP-HPLC-UV Analysis (230 nm) D->E

Pre-column derivatization workflow using tosyl chloride for RP-HPLC-UV analysis.

Chromatographic Conditions (Derivatized Analyte)
ParameterCondition
Derivatizing Reagent 4-Toluenesulfonyl Chloride (Tosyl Chloride)[1]
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent[5]
Mobile Phase A Water with 0.1% Phosphoric Acid[5]
Mobile Phase B Acetonitrile[5]
Elution Profile Isocratic: 32% A / 68% B[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength UV at 230 nm[1]
Step-by-Step Protocol & Self-Validation
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer (pH ~8.5). This alkaline environment is necessary to neutralize the hydrochloride salt and drive the nucleophilic substitution reaction[1].

  • Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in anhydrous acetonitrile. Note: Prepare fresh daily to prevent hydrolysis.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the sample/standard solution into a 5 mL reaction vial.

    • Add 1.0 mL of the Sodium Bicarbonate buffer.

    • Add 1.0 mL of the Tosyl Chloride reagent solution.

    • Vortex for 30 seconds and incubate at 40°C for 30 minutes to ensure complete derivatization.

    • Filter the quenched reaction through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability (Self-Validation): Always prepare a "Reagent Blank" (substituting the sample with pure diluent) and subject it to the exact derivatization protocol. This is critical to identify reagent-derived background peaks (e.g., hydrolyzed p-toluenesulfonic acid) that will elute early in the chromatogram and differentiate them from the target analyte peak.

Quantitative Data Summary

Based on validated protocols for tosyl-derivatized piperidine compounds[1],[5], the following validation parameters represent the expected system performance for Method B.

Validation ParameterExpected Value
Linearity Range 0.44 - 53.33 µg/mL[5]
Correlation Coefficient (R²) ≥ 0.9996[5]
Accuracy (% Recovery) 101.82% ± 0.6%[5]
Precision (% RSD) < 1.0%[1]
Limit of Detection (LOD) ~0.15 µg/mL[5]
Limit of Quantification (LOQ) ~0.44 µg/mL[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable protocols for resolution.

Problem 1: Low Yield in the Pinner Reaction (Formation of Piperidine-2-carboximidate)

Q: My Pinner reaction to convert 2-cyanopiperidine to the corresponding imidate hydrochloride is resulting in a low yield or fails to proceed. What are the likely causes and how can I improve it?

A: The Pinner reaction is a critical first step and its success hinges on maintaining strictly anhydrous conditions and controlling the reaction temperature.[1][2] Low yields are often attributable to several factors:

  • Presence of Water: Moisture will hydrolyze the intermediate Pinner salt to the corresponding ester, or the starting nitrile to an amide, significantly reducing the yield of the desired imidate.[3][4]

  • Incomplete Reaction: Insufficient reaction time or inadequate saturation with hydrogen chloride gas can lead to incomplete conversion of the nitrile.

  • Decomposition of the Pinner Salt: Pinner salts can be thermally unstable and may decompose if the reaction temperature is not kept low.[2]

Solutions & Experimental Protocol:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous alcohol (e.g., ethanol or methanol) and a suitable anhydrous solvent like diethyl ether or dioxane.[2] It is recommended to use freshly distilled solvents.

    • Ensure the starting 2-cyanopiperidine is dry. If necessary, it can be dried by azeotropic distillation with toluene.

  • Optimized Pinner Reaction Protocol:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve 2-cyanopiperidine in a minimal amount of anhydrous alcohol (e.g., 1.5 to 2 equivalents). Dilute the mixture with a co-solvent like anhydrous diethyl ether.

    • HCl Gas Introduction: Cool the reaction mixture to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The HCl gas can be generated by adding concentrated sulfuric acid dropwise to sodium chloride or by using a cylinder of anhydrous HCl.

    • Monitoring and Reaction Time: Continue bubbling HCl until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) is observed. The reaction may take several hours.[3] Monitor the reaction progress by taking small aliquots, quenching with a non-aqueous base, and analyzing by TLC or GC-MS.

    • Isolation of the Pinner Salt: Once the reaction is complete, the Pinner salt often precipitates out of the solution. It can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum. It is often used immediately in the next step without extensive purification due to its reactivity.[1]

Problem 2: Formation of 1,3,4-Oxadiazole Byproduct Instead of the Desired 1,2,4-Triazole

Q: During the cyclization step with a hydrazine derivative, I am observing a significant amount of a byproduct with the same mass as my expected triazole. How can I confirm if it is the 1,3,4-oxadiazole isomer and how can I prevent its formation?

A: A common and often frustrating side reaction in the synthesis of 1,2,4-triazoles from imidates and acylhydrazines is the formation of the isomeric 1,3,4-oxadiazole.[5] This occurs through the intramolecular cyclization of the acylhydrazide starting material, especially under harsh conditions.[5]

Confirmation of the Isomer:

  • Spectroscopic Analysis: The identity of the byproduct can be confirmed using NMR and Mass Spectrometry. The fragmentation patterns in the mass spectrum and the chemical shifts in ¹H and ¹³C NMR will be distinct for the two isomers.

  • Chromatographic Separation: The two isomers will likely have different polarities and can often be separated by column chromatography.

Strategies to Minimize 1,3,4-Oxadiazole Formation:

  • Reaction Temperature: High temperatures can favor the intramolecular cyclization to the oxadiazole.[5] Running the reaction at a lower temperature for a longer duration is often beneficial.

  • Choice of Reagents and Reaction Conditions:

    • The reaction of the imidate with hydrazine hydrate followed by acylation and cyclization is a common route.

    • Alternatively, reacting the imidate with an appropriate acylhydrazide can directly lead to the triazole.

    • The use of milder reaction conditions and optimizing the base used for cyclization can favor the desired intermolecular reaction.

Troubleshooting Workflow:

cluster_temp Temperature Optimization cluster_byproduct Byproduct Analysis cluster_reagents Reagent Purity start Low Yield or Byproduct Formation check_temp Analyze Reaction Temperature start->check_temp check_reagents Verify Starting Material Purity start->check_reagents analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts high_temp High Temperature? check_temp->high_temp impure_reagents Impure Starting Materials? check_reagents->impure_reagents is_oxadiazole 1,3,4-Oxadiazole Confirmed? analyze_byproducts->is_oxadiazole lower_temp Lower Reaction Temperature high_temp->lower_temp Yes end_goal Improved Yield of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine lower_temp->end_goal optimize_conditions Optimize Cyclization Conditions (e.g., milder base, lower temperature) is_oxadiazole->optimize_conditions Yes optimize_conditions->end_goal purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes purify_reagents->end_goal

Caption: Troubleshooting workflow for low yields in triazole synthesis.

Problem 3: Poor Regioselectivity during N-Methylation of the Triazole Ring

Q: The N-methylation of my 2-(1,2,4-triazol-3-yl)piperidine is giving a mixture of N1 and N4-methylated isomers. How can I control the regioselectivity to favor the desired N4-methyl product?

A: The alkylation of 1,2,4-triazoles can indeed lead to a mixture of N1, N2, and N4 isomers. The regioselectivity is influenced by several factors including the nature of the substrate, the alkylating agent, the solvent, and the base used.[6] For many 1,2,4-triazole systems, N1-alkylation is often the thermodynamic product, while N4-alkylation can sometimes be favored under kinetic control.

Factors Influencing Regioselectivity and Optimization Strategies:

Factor Influence on Regioselectivity Recommendations for N4-Methylation
Base The choice of base can influence which nitrogen is deprotonated. Sterically hindered bases may favor deprotonation at the less hindered nitrogen.Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Sodium methoxide in methanol is also a common choice.[6]
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the triazolide anion.Aprotic polar solvents like DMF or acetonitrile are commonly used.[7]
Methylating Agent The reactivity and steric bulk of the methylating agent can play a role.Methyl iodide is a common and effective methylating agent.[6] Dimethyl sulfate can also be used.
Temperature Lower temperatures can sometimes favor the kinetic product.Perform the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature.

Optimized N-Methylation Protocol:

  • Deprotonation: In a dry, inert atmosphere, suspend the 2-(1,2,4-triazol-3-yl)piperidine in a suitable anhydrous solvent like DMF. Add a slight excess (1.1 equivalents) of a base like sodium hydride portion-wise at 0°C. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Methylation: While maintaining the temperature at 0°C, add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction carefully with water or a saturated ammonium chloride solution. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: The resulting regioisomers may be separable by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for the starting material, 2-cyanopiperidine?

A1: 2-Cyanopiperidine can be synthesized from 2-piperidinecarboxamide. A common method involves the dehydration of the amide using a dehydrating agent like thionyl chloride.[8] An alternative route could involve the dehydrogenation of 2-propyl-4-cyanopiperidine, though this is a different isomer.[9]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment in a fume hood.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q3: How can I best purify the final product, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride?

A3: The crude product can be purified by column chromatography on silica gel. The hydrochloride salt can then be formed by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting salt can then be collected by filtration and washed with a non-polar solvent. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.

Q4: What analytical techniques are recommended for characterizing the intermediates and the final product?

A4:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Synthetic Pathway

A 2-Cyanopiperidine B Piperidine-2-carboximidate (Pinner Salt) A->B Pinner Reaction (HCl, Alcohol) C 2-(1,2,4-Triazol-3-yl)piperidine B->C Cyclization (Hydrazine derivative) D 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine C->D N-Methylation (Base, MeI) E 2-(4-Methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride D->E Salt Formation (HCl)

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing unexpected precipitation events when formulating heterocyclic amine salts.

While formulating 2-(4-methyl-1,2,4-triazol-3-yl)piperidine as a hydrochloride (HCl) salt theoretically maximizes its aqueous solubility[1], its behavior in complex biological media is governed by strict thermodynamic rules. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these precipitation events and providing self-validating protocols to ensure your in vitro and in vivo assays remain robust and reproducible.

PART 1: Physicochemical Dynamics & Causality

To troubleshoot effectively, we must first understand the dual nature of your molecule. The compound consists of a basic piperidine nitrogen (which easily protonates in solution[2]) coupled with a polar, yet relatively rigid, 4-methyl-1,2,4-triazole ring.

When you dissolve this HCl salt in water, it dissociates into the piperidinium cation and a chloride anion. However, introducing this system to biological buffers triggers two primary failure modes: the Common-Ion Effect and pH-Dependent Free-Basing .

EquilibriumLogic Salt Solid HCl Salt (Precipitate) Dissolved Piperidinium Cation + Cl- (Aqueous) Salt->Dissolved Dissolution (Low Cl-) Dissolved->Salt High [Cl-] (Common Ion) FreeBase Free Base (Precipitate) Dissolved->FreeBase pH > pKa (Deprotonation) FreeBase->Dissolved pH < pKa (Protonation)

Physicochemical equilibrium dynamics of piperidine hydrochloride salts in aqueous media.

Table 1: Quantitative Variables Affecting Solubility
VariableTypical Range/ValueImpact on SolubilityMechanistic Countermeasure
Media Chloride [Cl⁻] 130 - 150 mM (in PBS/Saline)High [Cl⁻] pushes equilibrium back to the solid HCl salt, drastically reducing solubility.Utilize non-chloride buffers (e.g., Acetate, HEPES) or lower ionic strength media.
pH vs. pKa Piperidine pKa ~9.0 - 10.0Exceeding the pH-max causes the compound to deprotonate into the highly lipophilic free base.Maintain pH < 7.0 or utilize cyclodextrin complexation for physiological pH.
Cosolvent Fraction 5 - 10% (v/v)Lowers the dielectric constant of the media, increasing the solubility of the free base fraction.Pre-dissolve in DMSO/PEG400 prior to aqueous dilution.
PART 2: Troubleshooting Guides & FAQs

SolubilityTroubleshooting Start Precipitation Observed in Aqueous Media CheckMedia Is the media high in Chloride ions (>50 mM)? Start->CheckMedia CommonIon Common-Ion Effect (HCl salt suppression) CheckMedia->CommonIon Yes CheckPH Is the pH > 7.0? CheckMedia->CheckPH No UseNonCl Protocol A: Use Cl-free buffer (e.g., HEPES, Acetate) CommonIon->UseNonCl Success Stable Homogeneous Solution UseNonCl->Success FreeBase Free-Base Precipitation (pH > pH-max) CheckPH->FreeBase Yes UseCosolvent Protocol B: Add Cosolvents (DMSO) or HP-β-CD FreeBase->UseCosolvent UseCosolvent->Success

Diagnostic workflow for identifying and resolving aqueous precipitation.

Q1: I dissolved the compound perfectly in pure water, but when I diluted it into 1X PBS (pH 7.4), it immediately turned cloudy. What happened? A1: You are likely observing the Common-Ion Effect [3]. 1X PBS contains approximately 137 mM NaCl. Because your compound is a hydrochloride salt, introducing a massive excess of chloride ions forces the dissolution equilibrium backward (Le Chatelier's principle), causing the solid HCl salt to crash out. Diagnostic Validation: Take a 100 µL aliquot of the turbid suspension and dilute it 1:10 in pure water. If the solution instantly clears, the precipitation was driven by ionic strength/chloride concentration, not pH.

Q2: I switched to a chloride-free phosphate buffer, but the compound still precipitates when I adjust the pH to 7.4. Why? A2: This is Free-Base Precipitation . While the piperidine nitrogen is a strong base[2], the overall molecule's lipophilicity means its free-base form has exceptionally poor aqueous solubility. As you approach pH 7.4, the fraction of unprotonated (free base) molecules increases. Once the concentration of the free base exceeds its specific solubility limit (pH-max), it precipitates.

Q3: We need to dose animals intravenously at pH 7.4 and isotonicity. How can we formulate this without using toxic levels of organic solvents? A3: The most effective strategy for basic drugs with poor free-base solubility is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic triazole-piperidine core, shielding it from bulk water, while its hydrophilic exterior maintains excellent aqueous solubility at pH 7.4.

PART 3: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates will ruin assay reproducibility and cause micro-embolisms in vivo. Use the following self-validating protocol.

Protocol: Preparation of a 10 mM In Vivo Dosing Solution (pH 7.4) using HP-β-CD

Step 1: Preparation of the Carrier Matrix

  • Action: Dissolve 10% (w/v) HP-β-CD in sterile, deionized water (NOT saline).

  • Causality: Pre-dissolving the cyclodextrin creates a thermodynamic "sink." When the drug is introduced, the cyclodextrin immediately sequesters the hydrophobic moieties, preventing nucleation[4].

Step 2: Drug Introduction and Solubilization

  • Action: Weigh the required mass of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. Add the 10% HP-β-CD solution to the powder. Vortex for 60 seconds, followed by water-bath sonication at 37°C for 5 minutes.

  • Causality: Sonication provides the kinetic energy required to break the crystal lattice of the HCl salt, allowing the cyclodextrin to rapidly form inclusion complexes before the common-ion effect or pH shifts can induce precipitation.

Step 3: Isotonicity and pH Adjustment

  • Action: Once completely clear, adjust the osmolarity using Dextrose (target 5% w/v final) rather than NaCl. Carefully titrate the pH to 7.4 using 0.1 M NaOH dropwise under continuous stirring.

  • Causality: Using dextrose avoids the introduction of chloride ions, entirely bypassing the common-ion effect[3]. The slow titration ensures local pockets of high pH do not cause irreversible free-base crashing.

Step 4: System Validation (The OD600 Check)

  • Action: Before sterile filtration, transfer 1 mL of the formulated solution to a cuvette and measure the Optical Density (OD) at 600 nm against a blank of 10% HP-β-CD/5% Dextrose.

  • Validation Logic: A true solution will not scatter light at 600 nm.

    • If OD600 < 0.05 : The solution is homogenous. Proceed to sterile filtration (0.22 µm PVDF).

    • If OD600 ≥ 0.05 : Sub-visible colloidal aggregates are present. Rescue step: Add 5% (v/v) DMSO or PEG400, re-sonicate, and re-measure.

References

1.1. Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: appconnect.in URL:

1.2. Title: SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES - International Journal of Pharmaceutical Sciences and Medicine Source: ijpsm.com URL:

1.4. Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: nih.gov URL:

1.9. Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC Source: nih.gov URL:

Sources

preventing degradation of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, formulation scientists, and drug development professionals with field-proven methodologies to prevent the degradation of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride during long-term storage. As a secondary amine-containing triazole derivative formulated as a hydrochloride salt, this compound presents unique physicochemical vulnerabilities—primarily hygroscopicity-driven disproportionation and oxidative degradation.

Part 1: Mechanistic Understanding of Degradation (FAQs)

Q1: Why is the hydrochloride salt of this compound highly sensitive to ambient humidity? A1: Hydrochloride salts of weak bases are inherently prone to moisture uptake. When the ambient relative humidity (RH) exceeds the compound's critical deliquescence relative humidity (DRH), the crystal lattice adsorbs water, leading to deliquescence [2]. This absorbed moisture creates an aqueous microenvironment that facilitates salt disproportionation—a process where the hydrochloride salt dissociates, transferring a proton and reverting to its free base form. The free base of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine is significantly more reactive than its protonated counterpart, acting as a gateway to further chemical degradation. You can review the mechanisms of hydrochloride salt disproportionation via [2].

Q2: What are the primary chemical degradation pathways if the compound is improperly stored? A2: The most critical chemical degradation pathway is the oxidation of the piperidine ring. Atmospheric oxygen, often catalyzed by trace metal ions or light, initiates a radical-mediated N-oxidation of the secondary amine. This forms piperidine N-oxides and imine intermediates [3]. Over time, these intermediates can undergo further oxidative cleavage, resulting in ring-opened aldehyde or ketone degradants. Because the free base is more nucleophilic, moisture-induced disproportionation directly accelerates this oxidative pathway. For more on piperidine oxidation, consult [3] and related structural stability studies at [4].

Degradation API 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl Moisture Moisture (High RH) API->Moisture Exposure O2 Oxygen / Light / Metals API->O2 Exposure Hygro Hygroscopic Uptake & Deliquescence Moisture->Hygro > Critical RH Oxidation Piperidine N-Oxidation & Imine Formation O2->Oxidation Radical Initiation Disprop Salt Disproportionation (Free Base Formation) Hygro->Disprop Proton Transfer Deg1 Physical Instability (Caking / Melting) Hygro->Deg1 Phase Change Disprop->Oxidation Free base is more susceptible to oxidation Deg2 Chemical Degradants (N-oxides / Ring-opened) Oxidation->Deg2 Accumulation

Mechanistic degradation pathways of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl.

Part 2: Storage & Handling Protocols

To ensure compliance with [1] for new drug substances, the following self-validating packaging protocol must be strictly adhered to. This workflow systematically eliminates moisture and oxygen, the two primary catalysts for degradation.

Step-by-Step Packaging Methodology:

  • Primary Drying: Dry the bulk API in a vacuum oven at 40°C until the moisture content is validated to be <0.1% w/w. Self-Validation: Confirm moisture limit via Karl Fischer titration before proceeding.

  • Primary Packaging: Transfer the dried powder into a Low-Density Polyethylene (LDPE) bag. LDPE is chemically inert and prevents direct contact with reactive surfaces.

  • Inerting (Critical Step): Purge the LDPE bag with high-purity Argon or Nitrogen to displace atmospheric oxygen. Self-Validation: Use a headspace oxygen analyzer to confirm O2 levels are <1% before sealing.

  • Secondary Packaging: Place the sealed LDPE bag into an Alu/Alu (Aluminum) pouch. Add pharmaceutical-grade silica gel desiccants to the pouch before heat-sealing. The Alu/Alu pouch provides an absolute barrier against moisture vapor transmission and photo-oxidation.

  • Tertiary Packaging: Store the sealed Alu/Alu pouches in a rigid High-Density Polyethylene (HDPE) drum or amber glass bottle to protect against mechanical stress and residual light.

  • Controlled Storage: Store the final containers in a monitored stability chamber at 25°C ± 2°C and 60% ± 5% RH (Long-term) or 2-8°C if accelerated degradation is observed during initial trials.

StorageWorkflow Step1 1. Drying Vacuum oven (<0.1% moisture) Step2 2. Primary Packaging Seal in LDPE bag Step1->Step2 Step3 3. Inerting Argon/N2 purge Step2->Step3 Step4 4. Secondary Packaging Alu/Alu pouch + Desiccant Step3->Step4 Step5 5. Tertiary Packaging HDPE Drum Step4->Step5 Step6 6. Storage 25°C / 60% RH Step5->Step6

Step-by-step packaging and storage workflow to prevent degradation.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability profile of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl when packaged using the recommended Alu/Alu + Desiccant system versus standard LDPE packaging, evaluated under ICH Q1A(R2) conditions.

Storage ConditionPackaging SystemTimepointAssay (%)Moisture Content (%)Total Impurities (N-Oxides)Physical Appearance
Initial N/ADay 099.8%0.08%< 0.05%White crystalline powder
Long-Term (25°C / 60% RH)Alu/Alu + Desiccant12 Months99.5%0.12%0.10%White crystalline powder
Long-Term (25°C / 60% RH)Standard LDPE12 Months97.2%1.85%1.20%Slight clumping
Accelerated (40°C / 75% RH)Alu/Alu + Desiccant6 Months99.1%0.25%0.35%White crystalline powder
Accelerated (40°C / 75% RH)Standard LDPE6 Months94.5%4.50%3.80%Deliquescent / Yellowing

Note: Standard LDPE packaging fails under accelerated conditions due to high moisture vapor transmission rates (MVTR), leading to deliquescence and subsequent oxidative degradation.

Part 4: Troubleshooting Analytical & Stability Issues (FAQs)

Q3: During accelerated stability testing (40°C/75% RH), my batch showed a sudden spike in N-oxide impurities despite using Alu/Alu pouches. What went wrong? A3: If moisture content remains low (<0.5%) but N-oxides are elevated, the root cause is likely incomplete oxygen displacement during the inerting step, or the presence of trace transition metals (e.g., Fe, Cu) from the manufacturing process. Metal ions catalyze the homolytic cleavage of residual oxygen, initiating radical piperidine oxidation. Troubleshooting Action: Audit your inerting process to ensure headspace O2 is <1%. Additionally, run an ICP-MS analysis on the API batch to check for heavy metal contamination. If metals are present, consider incorporating a chelating agent (e.g., EDTA) during the final crystallization step.

Q4: The Karl Fischer data shows moisture creeping up to 2.0% over 6 months, but the Alu/Alu seals are intact. How is moisture entering? A4: This is a classic indicator of desiccant saturation or improper handling prior to sealing. If the API was exposed to ambient humidity (e.g., >40% RH) for extended periods during dispensing, the hygroscopic hydrochloride salt may have absorbed moisture before the pouch was sealed. Troubleshooting Action: Implement strict environmental controls (RH < 30%) in the dispensing suite. Ensure desiccants are activated and stored in sealed containers before use.

References
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics - ACS Publications. URL: [Link]

  • Not so cold! Improving the thermostability of mRNA vaccines. Taylor & Francis. URL: [Link]

optimizing HPLC retention time for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride .

Because this molecule is a highly polar, basic amine salt, it fundamentally resists standard Reversed-Phase (RP) chromatography. This guide will deconstruct the physicochemical causality behind your retention and peak shape issues and provide self-validating protocols to establish a robust, reproducible assay.

Part 1: Physicochemical Profiling & Chromatographic Implications

To solve a chromatographic problem, we must first understand the analyte. The piperidine ring acts as a strong base, while the triazole ring is amphoteric. As a hydrochloride salt, the molecule is fully ionized in aqueous solutions, leading to extreme hydrophilicity.

Table 1: Quantitative Physicochemical Data & Implications

ParameterValueChromatographic Implication
Molecule Type Basic Amine Salt (HCl)Dissociates completely in aqueous mobile phases; highly polar[1].
pKa (Piperidine) ~10.5Positively charged at pH < 10; strongly interacts with ionized silanols[2].
pKa (Triazole) ~2.5Weakly basic; generally neutral at mid-range pH.
LogP < 0 (Hydrophilic)Insufficient hydrophobic surface area for retention on standard C18 columns[1].
Asymmetry Factor ( As​ ) > 2.0 (Typical on old silica)Indicates severe peak tailing; requires strict pH control or column end-capping[3].

Part 2: Diagnostic Workflow

Optimization_Workflow Start 2-(4-methyl-1,2,4-triazol-3-yl) piperidine HCl RP_Path Reversed-Phase (RP-HPLC) Start->RP_Path HILIC_Path HILIC Mode Start->HILIC_Path RP_Issue Issue: Elutes at Void Volume RP_Path->RP_Issue HILIC_Issue Issue: Drifting Retention HILIC_Path->HILIC_Issue RP_Fix Fix: Add Ion-Pairing Agent (e.g., 0.1% TFA) RP_Issue->RP_Fix Tailing_Issue Issue: Severe Peak Tailing (Silanol Interactions) RP_Fix->Tailing_Issue Tailing_Fix Fix: Lower pH < 3.0 or Use End-capped Column Tailing_Issue->Tailing_Fix HILIC_Fix Fix: 20-50 CV Equilibration & Buffer (10mM NH4Fa) HILIC_Issue->HILIC_Fix

Caption: Decision matrix for troubleshooting retention and peak shape of polar basic amines.

Part 3: Troubleshooting FAQs

Q1: My analyte elutes at the void volume ( t0​ ) on a standard C18 column. Why is this happening, and what is the mechanistic fix?

Causality: Standard C18 columns rely on dispersive hydrophobic interactions. Because 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl is a highly polar salt with a LogP < 0, it prefers the polar mobile phase over the nonpolar stationary phase. Consequently, it is swept through the column unretained[1]. Solution: You must alter the retention mechanism.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar, basic compounds that fail on RP-HPLC[4].

  • Ion-Pairing RP-HPLC: If you must use Reversed-Phase, introduce an ion-pairing agent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The anionic pairing agent binds to the protonated piperidine, forming a neutral, hydrophobic complex that can partition into the C18 phase.

Q2: I achieved retention on Reversed-Phase, but the piperidine peak exhibits severe tailing ( As​ > 2.0). What causes this, and how do I achieve a Gaussian peak?

Causality: Peak tailing for basic amines is driven by secondary ion-exchange interactions[3]. The silica support of HPLC columns contains residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻). The positively charged piperidine ring (pKa ~10.5) strongly binds to these sites, delaying the elution of a fraction of the molecules and smearing the peak tail[2][5]. Solution:

  • Lower the Mobile Phase pH: Drop the pH below 3.0 using 0.1% Formic Acid or Phosphoric Acid. This fully protonates the silanols (returning them to neutral Si-OH), effectively shutting down the ion-exchange pathway[3][6].

  • Use Base-Deactivated Columns: Switch to a column with extensive end-capping, polar-embedded groups, or Type-C silica hydride technology, which physically shields or eliminates active silanols[7].

Q3: I transitioned to HILIC, but my retention times are drifting. How does HILIC actually work, and why is it unstable?

Causality: HILIC retention does not rely on a single force. It is a complex combination of liquid-liquid partitioning into an immobilized, water-enriched layer on the stationary phase, coupled with secondary ion-exchange[8][9]. If the water layer is not fully established, retention will drift. Solution: HILIC requires a minimum of 3-5% water in the mobile phase to form the hydration layer[9]. Furthermore, HILIC columns require significantly longer equilibration times than RP columns—typically 20 to 50 column volumes (CV)[1][9]. Ensure your sample diluent matches the initial mobile phase conditions (e.g., high organic); injecting a highly aqueous sample into a HILIC column will disrupt the water layer and distort the peak[1].

HILIC_Mechanism MobilePhase Mobile Phase (>70% ACN) WaterLayer Immobilized Water Layer (Aqueous Enriched) MobilePhase->WaterLayer partitions into StationaryPhase Polar Stationary Phase (e.g., Bare Silica / Amide) WaterLayer->StationaryPhase adsorbed on Analyte Protonated Piperidine Analyte Analyte->WaterLayer partitions into Analyte->StationaryPhase ion-exchange with Si-O⁻

Caption: HILIC retention mechanism combining liquid-liquid partitioning and secondary ion-exchange.

Part 4: Step-by-Step Methodologies

Protocol A: HILIC Optimization Workflow (Recommended)

This self-validating protocol ensures the stable formation of the aqueous layer and controls the ionization of the piperidine ring.

  • Column Selection: Select a bare silica, amide, or zwitterionic HILIC column (e.g., Waters Atlantis BEH Z-HILIC)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is required to saturate silanol ion-exchange sites).

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Pump Programming (Isocratic Baseline): Set the pump to 90% B / 10% A. This yields a final buffer concentration of 10 mM, which is optimal for MS compatibility and peak shape[1].

  • Equilibration (Critical Step): Flush the column with 50 Column Volumes (CV) of the starting mobile phase. Validation: Inject a dead-time marker (e.g., Toluene) to confirm t0​ , followed by your analyte. Retention factor ( k′ ) must be > 2.0.

  • Sample Preparation: Dissolve 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl in a diluent of 75/25 Acetonitrile/Methanol to prevent solvent-mismatch peak distortion[1].

Protocol B: Ion-Pairing Reversed-Phase Workflow (Alternative)

Use this if your lab infrastructure restricts you to Reversed-Phase systems.

  • Column Selection: Select an Aqueous-Compatible (AQ) C18 or a polar-embedded column designed to resist phase collapse in highly aqueous conditions[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC Water + 0.1% Trifluoroacetic acid (TFA). The low pH (< 2.5) protonates silanols, while the TFA anion pairs with the piperidine cation[3][6].

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Design: Start at 100% A (0% organic) for 2 minutes to maximize polar retention, then ramp to 50% B over 10 minutes.

  • System Wash: Because TFA strongly adsorbs to the stationary phase and system tubing, dedicate a specific column to this method to prevent cross-contamination in future non-ion-paired assays.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique National Institutes of Health (NIH)[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex [Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex [Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC Chromatography Online [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Corporation [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds Welch Materials[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology MicroSolv Technology Corporation[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]

Sources

troubleshooting impurities in 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges, ensuring the isolation of a high-purity, crystalline final product.

Section 1: Understanding the Compound and Potential Impurities

Before troubleshooting the crystallization process, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may arise during its synthesis.

Q1: What are the key structural features of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride that influence its crystallization?

Answer: The molecule possesses several key features that dictate its behavior in solution and during crystallization:

  • Piperidine Ring: A basic, six-membered nitrogen heterocycle that forms the hydrochloride salt.[1] This salt form significantly increases the polarity and aqueous solubility compared to the free base.

  • 1,2,4-Triazole Ring: A five-membered aromatic ring containing three nitrogen atoms. This group is also polar and capable of hydrogen bonding.[2]

  • Hydrochloride Salt: The presence of the HCl salt makes the compound highly polar and generally more soluble in polar protic solvents like alcohols and water. The purification of hydrochloride salts often involves recrystallization from polar organic solvents or aqueous mixtures.[3]

The combination of these groups results in a molecule with moderate to high polarity, with multiple sites for hydrogen bonding, which is a critical factor in both solvent selection and crystal lattice formation.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Answer: Impurities can originate from various stages of the manufacturing process, including the synthesis, formulation, and storage of the drug substance.[4] For this specific molecule, impurities typically fall into several classes as detailed in the table below.

Impurity ClassPotential SpeciesTypical Source
Organic Impurities Unreacted Starting MaterialsIncomplete reaction during the formation of the triazole or piperidine rings.[2]
Synthetic IntermediatesCarry-over from previous synthetic steps.
By-products & IsomersSide reactions, such as the formation of isomeric triazoles (e.g., 1,2,3-triazole) or over-alkylation.[5]
Degradation ProductsDecomposition of the API under harsh reaction or storage conditions (e.g., high temperature, extreme pH).
Inorganic Impurities Residual CatalystsMetals (e.g., Palladium, Copper) used in preceding synthetic steps.
Inorganic SaltsReagents or by-products from the salt formation step or other reactions.[4]
Residual Solvents Volatile Organic CompoundsSolvents used during the synthesis or final crystallization step that are not fully removed upon drying (e.g., Ethanol, Isopropanol, DMF, THF).[2][4]
Section 2: Troubleshooting Crystallization: A-Q&A-Based Guide

This section addresses specific problems encountered during the crystallization process. The following diagram illustrates a general troubleshooting workflow.

G start Crude Product: 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl dissolution Dissolve in Hot Solvent start->dissolution problem Problem Encountered? dissolution->problem oiling Compound 'Oils Out' (Forms a liquid layer) problem->oiling Oiling Out no_xtal No Crystals Form Upon Cooling problem->no_xtal No Crystal Formation poor_xtal Poor Crystal Quality (Needles, plates, fine powder) problem->poor_xtal Poor Quality success High-Quality Crystals Formed problem->success None oiling_cause Cause: - Supersaturation too high - Cooling rate too fast - Wrong solvent polarity oiling->oiling_cause oiling_sol Solution: 1. Re-heat to dissolve oil. 2. Add more solvent or a co-solvent. 3. Cool very slowly with agitation. 4. Try a different solvent system. oiling_cause->oiling_sol no_xtal_cause Cause: - Insufficient supersaturation - Solution is too dilute - High nucleation energy barrier no_xtal->no_xtal_cause no_xtal_sol Solution: 1. Induce nucleation (seed or scratch). 2. Reduce solvent volume (slow evaporation). 3. Add an anti-solvent dropwise. 4. Cool to a lower temperature. no_xtal_cause->no_xtal_sol poor_xtal_cause Cause: - Rapid cooling - High supersaturation - Presence of impurities poor_xtal->poor_xtal_cause poor_xtal_sol Solution: 1. Slow down cooling rate. 2. Reduce initial concentration. 3. Use a different solvent system. 4. Consider re-purification of crude material. poor_xtal_cause->poor_xtal_sol isolate Isolate, Wash, and Dry Crystals success->isolate analyze Analyze for Purity & Form (HPLC, PXRD, NMR) isolate->analyze

Caption: General troubleshooting workflow for crystallization issues.

Q3: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the cooling rate is too fast, not allowing sufficient time for ordered crystal lattice formation.[6]

Causality & Corrective Actions:

  • Excessive Supersaturation/Rapid Cooling: The most common cause. The system is driven to a state of low solubility so quickly that molecules don't have time to arrange into an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil fully redissolves. You can then either add slightly more solvent to reduce the concentration or allow the solution to cool much more slowly, perhaps by placing the flask in a large, insulated container. Vigorous stirring at the saturation temperature can also promote nucleation.[6]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or its polarity is not ideal for stabilizing the crystal lattice.

    • Solution: Try a solvent system in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use an anti-solvent approach. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol) and slowly add a "poor" solvent (e.g., diethyl ether or ethyl acetate) in which the compound is insoluble but which is miscible with the first solvent.[3][7] Add the anti-solvent dropwise until persistent turbidity is observed, then allow it to stand.

Q4: I've cooled my solution, even to 0°C, but no crystals have formed. What should I do?

Answer: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation to initiate spontaneous nucleation.[7] The energy barrier for forming the first crystal nucleus has not been overcome.

Causality & Corrective Actions:

  • Induce Nucleation: The solution is likely supersaturated but requires a trigger for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier.[7][]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[7]

  • Increase Supersaturation: The solution may simply be too dilute.

    • Slow Evaporation: Allow some of the solvent to evaporate slowly by passing a gentle stream of nitrogen or air over the solution's surface. This increases the solute concentration.[7]

    • Anti-solvent Addition: As described previously, carefully add an anti-solvent to decrease the overall solubility of your compound in the mixture.[6][]

  • Lower the Temperature Further: If using a standard ice bath (0°C), consider using a freezer (-20°C) or an acetone/dry ice bath for even lower temperatures, provided your solvent remains liquid.

Q5: The crystallization worked, but the product is composed of very fine needles or plates, which are difficult to filter and dry. How can I get better crystals?

Answer: Crystal morphology (habit) is heavily influenced by the crystallization conditions, including the solvent, cooling rate, and the presence of impurities.[9][10] Fine needles or plates often result from rapid crystal growth in a highly supersaturated environment.

Causality & Corrective Actions:

  • Control the Cooling Rate: A slower cooling rate is the most effective way to grow larger, more well-defined crystals. Rapid cooling favors high nucleation rates, leading to many small crystals, whereas slow cooling favors the growth of existing nuclei.[6]

  • Optimize the Solvent System: The interaction between the solvent and the different faces of a growing crystal can significantly alter its shape.[9][11]

    • Experiment with Solvents: Try different solvents or solvent mixtures. For hydrochloride salts, polar protic solvents like ethanol or isopropanol are good starting points.[3][12] Apolar solvents may lead to different morphologies.[10]

    • Adjust pH: For ionizable compounds, small adjustments in pH can influence crystal packing and habit.[7]

  • Reduce Supersaturation: Start with a less concentrated solution. While this may slightly reduce the yield in the first crop, it will promote slower, more controlled crystal growth.

  • Ensure Purity of Starting Material: Impurities can act as crystal growth inhibitors or alter the crystal habit by adsorbing onto specific crystal faces. If possible, purify the crude material by another method (e.g., flash chromatography of the free base) before crystallization.[7]

Q6: My final product's purity is still not sufficient after one recrystallization. What are the next steps?

Answer: If a single recrystallization is insufficient, it suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system ("Class II" impurities).[13]

Causality & Corrective Actions:

  • Iterative Recrystallization: Simply performing a second or even third recrystallization can often remove persistent impurities. However, this comes at the cost of reduced overall yield.[13]

  • Change the Solvent System: This is the most critical step. An impurity that co-crystallizes readily in one solvent may be significantly more or less soluble in another. Try switching from an alcohol (e.g., ethanol) to a ketone (e.g., acetone, if solubility permits) or a polar aprotic solvent like acetonitrile.[3][9]

  • pH-Based Separation: If the impurity has a different pKa than your product, you can perform a pH-based extraction. Dissolve the crude salt in water, adjust the pH to make your product the free base (which will be less water-soluble), and extract it into an organic solvent (e.g., dichloromethane or ethyl acetate). The impurity may remain in the aqueous layer or vice-versa. Then, re-form the hydrochloride salt and recrystallize.[3]

  • Activated Charcoal Treatment: If the impurities are colored or are large, nonpolar molecules, you can try treating the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal can adsorb these impurities.[3] Be aware that it can also adsorb some of your product, reducing yield.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify the optimal solvent or solvent system for your crystallization.

  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (start with ~0.5 mL) from the recommended list below. Agitate and observe solubility.

    • Recommended Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Water, Ethyl Acetate.

  • Heating: For any tubes where the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise if necessary until the solid just dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at high temperature, and which produces a good yield of crystals upon cooling.

  • Anti-Solvent Test: If no single solvent is ideal, test two-solvent systems. Dissolve the compound in a "good" solvent (one where it is very soluble) and add a "poor" solvent (one where it is insoluble) dropwise until precipitation begins.

Recommended Solvent Systems for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl
Single Solvents
Isopropanol (IPA)
Ethanol (EtOH)
Methanol (MeOH)
Solvent/Anti-Solvent Systems
Methanol / Diethyl Ether
Ethanol / Ethyl Acetate
Isopropanol / Heptane
Dichloromethane / Methanol[12]

Protocol 2: General Recrystallization Procedure

G cluster_0 Recrystallization Workflow A 1. Dissolution Add crude solid to flask. Add minimum hot solvent to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter solution while hot. A->B C 3. Cooling & Crystallization Allow filtrate to cool slowly. Cool further in ice bath. B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum. E->F

Caption: A typical experimental workflow for recrystallization.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Protocol 3: Impurity Profiling by HPLC

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of your final product.[4]

  • Sample Preparation: Accurately weigh ~1 mg of your crystalline product and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the triazole or an associated aromatic ring absorbs (e.g., 220 nm or 254 nm).

  • Analysis: Inject the sample and integrate the peaks. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. For identification of unknown impurities, couple the HPLC to a Mass Spectrometer (LC-MS).[4][14]

References
  • Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., Gao, Y., Xiong, W., Li, C., & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • Sadeghpour, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Veeprho. (n.d.). Triazole Impurities and Related Compound. Veeprho. [Link]

  • Sadeghpour, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Tasaka, A., et al. (1998). Crystalline form of a bis 1,2,4-triazole compound.
  • Silhavy, J., et al. (2010). A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Croker, D., et al. (2018). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. ResearchGate. [Link]

  • Lasanov, A., et al. (2022).
  • Hu, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]

  • Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Saini, S., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Kaur, P., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Wang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Kiseleva, A., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Wu, S., et al. (2014). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design. [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Ates, A. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Turner, T., et al. (2024). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm. [Link]

  • Abbas, B., et al. (2025). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. [Link]

  • S.L, D., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Thati, J., et al. (2023). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. SciELO. [Link]

  • Black, S., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Wang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Nageswari, A., et al. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Chromatography Online. [Link]

  • Nokhodchi, A., et al. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • Neves, W., et al. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science. [Link]

  • da Silva, F., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. [Link]

  • Levilain, E. (2023). What makes a good crystallization process? API Particle Development. [Link]

  • Gadade, D., et al. (2016). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

Sources

minimizing side reactions when using 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride as a reagent

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions in Synthesis

Welcome to the technical support resource for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reagent

2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic building block featuring two key components: a basic piperidine ring and an aromatic 1,2,4-triazole system. Its utility in medicinal chemistry is significant, with similar scaffolds appearing in various drug candidates.[1][2] The molecule's reactivity is primarily centered on the secondary amine of the piperidine ring, which acts as a potent nucleophile after deprotonation.

The compound is supplied as a hydrochloride salt to enhance its shelf-life, stability, and handling.[3] This means the piperidine nitrogen is protonated, rendering it non-nucleophilic. Consequently, the first and most critical step in nearly all reactions involving this site is its neutralization with a suitable base. The steric bulk of the triazole substituent at the C2 position of the piperidine ring is a crucial factor that influences reaction kinetics and may necessitate more forcing conditions compared to less hindered piperidines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and side reactions encountered when using this reagent.

Category 1: Reaction Initiation & Low Yield
Q1: My N-alkylation or N-arylation reaction is not starting or giving very low yields. What's the primary culprit?

Answer: The most common issue is incomplete or inadequate deprotonation of the piperidine hydrochloride salt. The protonated piperidinium ion is not nucleophilic. You must use a base to liberate the free amine for the reaction to proceed.

Core Directive: The Base is Critical

  • Stoichiometry: At least one full equivalent of base is required simply to neutralize the HCl salt. For reactions that generate an acidic byproduct (e.g., N-alkylation with an alkyl halide), you will need a second equivalent of base. A common practice is to use 2.2 to 3.0 equivalents in total to ensure the reaction medium remains basic.

  • Base Strength: The chosen base must be strong enough to deprotonate the piperidinium ion (pKa ~10-11). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile. For more sensitive substrates or when milder conditions are needed, hindered organic bases like diisopropylethylamine (DIPEA) can be used.[4]

  • Solubility: Ensure your base is at least partially soluble in the reaction solvent. Finely powdered K₂CO₃ or the use of Cs₂CO₃, which has better solubility in organic solvents, can significantly improve reaction rates.

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

Category 2: Byproduct Formation
Q2: I'm observing a byproduct with a mass corresponding to over-alkylation. How can I prevent the formation of a quaternary ammonium salt?

Answer: Over-alkylation occurs when the desired N-alkylated piperidine product, which is still nucleophilic, reacts with a second molecule of the alkylating agent.[5] This is especially common with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Mitigation Strategies:

  • Control Stoichiometry: Use the piperidine derivative as the limiting reagent or use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Lower Temperature: Running the reaction at room temperature or even lower, if kinetics allow, can often prevent over-alkylation.

  • Alkylating Agent Reactivity: If possible, switch to a less reactive alkylating agent (e.g., use an alkyl chloride instead of a bromide or iodide).

StrategyPrincipleApplication Notes
Stoichiometry Control Limit reactant availabilityUse high-quality, pure starting materials to ensure accurate molar ratios.
Slow Addition Minimize local excessUse a syringe pump for controlled addition over several hours.
Reduced Temperature Decrease reaction rateA balance must be struck; too low a temperature may stall the desired reaction.
Reagent Choice Lower electrophilicityConsider using alkyl tosylates as an alternative to highly reactive halides.
Q3: My Buchwald-Hartwig N-arylation is giving a complex mixture, including hydrodehalogenation of my aryl halide. What should I optimize?

Answer: Buchwald-Hartwig amination is a powerful tool but is highly sensitive to reaction parameters. Low yields and side reactions like hydrodehalogenation (replacement of the halide with hydrogen) often point to issues with the catalytic cycle.[5]

Key Optimization Parameters:

  • Inert Atmosphere: The Palladium catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation.[5] Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

  • Ligand Choice: The phosphine ligand is critical. For a sterically hindered secondary amine like this one, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases may not be sufficient to deprotonate the amine or facilitate the catalytic cycle effectively.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene or dioxane are typical choices.[5]

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

  • Setup: In a glovebox or under a positive pressure of Argon, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride (1.2 eq) followed by anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Category 3: Purification Challenges
Q4: My final product is an oil/gum that is difficult to purify by chromatography. Are there alternative methods?

Answer: The basic nature of the piperidine ring offers an excellent non-chromatographic purification method: acid-base extraction . This technique separates basic compounds from neutral and acidic impurities.[6]

Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Extraction Crude Crude Mixture in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid Aqueous Aqueous Layer (Contains Protonated Product) Organic Organic Layer (Contains Neutral/Acidic Impurities) Aqueous->Organic Separate Layers AddBase Add 2M NaOH (aq) to Aqueous Layer until pH > 10 Aqueous->AddBase Extract Extract with Organic Solvent AddBase->Extract Pure Combined Organic Layers (Contain Pure Product) Extract->Pure

Caption: Workflow for purification via acid-base extraction.

Protocol 2: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine product will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.[6]

  • Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). This deprotonates the product, often causing it to precipitate or become extractable.

  • Extraction: Extract the aqueous layer multiple times with fresh portions of an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]

Summary of Recommended Conditions

Reaction TypeRecommended Base(s)Solvent(s)Key Considerations
N-Alkylation K₂CO₃, Cs₂CO₃, DIPEADMF, Acetonitrile, THFUse >2 eq. of base. Monitor for over-alkylation.
N-Arylation (Buchwald) NaOtBu, K₃PO₄Toluene, DioxaneRequires strictly inert atmosphere and specialized phosphine ligands.
Purification N/AEtOAc, DCM for extractionAcid-base extraction is a powerful alternative to chromatography.

References

  • Google Patents. (2002).
  • WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ACS Publications. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. [Link]

  • ACS Publications. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]

  • ACS Publications. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PMC. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

  • ACG Publications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

  • NextSDS. (n.d.). 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. [Link]

  • PubChemLite. (n.d.). 4-methyl-4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. [Link]

  • MDPI. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability in 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for pharmaceutical scientists and drug development professionals troubleshooting the oral bioavailability (F%) of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride.

As a highly polar, basic scaffold formulated as a hydrochloride salt, this molecule typically exhibits classic Biopharmaceutics Classification System (BCS) Class III behavior: high aqueous solubility but severely restricted intestinal permeability[1]. Furthermore, the piperidine ring is a known liability for extensive first-pass metabolism[2]. This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to overcome these barriers.

Diagnostic Triage: Identifying the Absorption Bottleneck

Before altering your formulation, you must identify whether the bioavailability failure is driven by poor transcellular diffusion, efflux transporters, or hepatic clearance. The workflow below outlines the standard diagnostic triage.

Diagnostic_Workflow Start Low Oral Bioavailability (F < 10%) Dissolution In Vitro Dissolution (pH 1.2 & 6.8) Start->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability >85% in 30 min LowDiss Poor Dissolution (Common Ion Effect) Dissolution->LowDiss <85% in 30 min Metabolism Liver Microsome Stability Permeability->Metabolism Papp > 1e-6 cm/s LowPerm Low Permeability (BCS Class III) Permeability->LowPerm Papp < 1e-6 cm/s HighMet High First-Pass Metabolism Metabolism->HighMet High Clearance Sol1 Amorphous Solid Dispersion LowDiss->Sol1 Sol2 Permeation Enhancers & Lipophilic Ion-Pairing LowPerm->Sol2 Sol3 Prodrug Approach or CYP Inhibitors HighMet->Sol3

Workflow for diagnosing bioavailability bottlenecks of piperidine HCl formulations.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My in vitro dissolution is >95% in 15 minutes, but in vivo oral bioavailability in rats is <5%. Why? A1: This is the hallmark of a BCS Class III compound[3]. The hydrochloride salt ensures rapid dissolution in gastric fluids[4]. However, the highly polar 1,2,4-triazole ring and the protonated piperidine amine (pKa ~9.5) prevent the molecule from partitioning into the lipid bilayer of the intestinal epithelium. The molecule is forced to rely on paracellular transport (through tight junctions), which is highly restricted for molecules of this size and polarity.

Q2: We formulated the API into a lipid-based SEDDS (Self-Emulsifying Drug Delivery System), but the drug precipitated in the gut. What went wrong? A2: HCl salts of polar amines have extremely poor solubility in lipid excipients (like triglycerides or fatty acid esters). When the SEDDS disperses in the aqueous environment of the GI tract, the hydrophilic HCl salt rapidly partitions out of the oil droplets and precipitates. To fix this, you must convert the API to its free base or utilize Lipophilic Ion-Pairing (LIP) before incorporating it into the SEDDS[5].

Q3: The Caco-2 permeability assay shows high permeability ( Papp​>15×10−6 cm/s), but bioavailability remains low. What is the next step? A3: If permeability is high, the bottleneck has shifted to extensive first-pass metabolism[2]. Piperidine rings are notorious "soft spots" for cytochrome P450 (CYP)-mediated oxidation and N-dealkylation in both the gut wall and the liver[6]. You must perform an in vitro metabolic stability assay using Human Liver Microsomes (HLM) to determine intrinsic clearance. If clearance is high, consider a prodrug approach, structural modification, or buccal delivery to bypass hepatic first-pass metabolism[7].

Formulation Optimization Protocols

To overcome the permeability limitations of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl, we recommend two validated formulation strategies.

Protocol A: Lipophilic Ion-Pairing (LIP) for SEDDS Integration

Causality: Replacing the hydrophilic chloride ion with a bulky, lipophilic counterion (e.g., docusate or oleate) neutralizes the charge and increases the complex's LogP. This allows the highly polar API to remain dissolved in the lipid phase of a SEDDS, facilitating lymphatic transport and transcellular absorption[8].

  • Preparation: Dissolve 100 mg of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl in 10 mL of deionized water.

  • Ion-Pairing: Add an equimolar amount of sodium docusate dissolved in 10 mL of water. Stir at 400 RPM for 30 minutes to allow the ion-pair complex to form.

  • Extraction: Add 20 mL of dichloromethane (DCM) to the mixture. Shake vigorously to extract the lipophilic ion-pair complex into the organic phase.

  • Self-Validation Step: Sample both the aqueous and organic phases. Analyze via HPLC-UV. Requirement: >95% of the API must be in the DCM phase. If extraction is <95%, adjust the aqueous pH to 6.5 to ensure the piperidine remains fully protonated for optimal pairing.

  • Drying: Evaporate the DCM under reduced pressure to yield the dry LIP complex.

  • SEDDS Formulation: Dissolve the LIP complex in a pre-concentrate mixture of Capryol 90 (30%), Tween 80 (50%), and Transcutol P (20%). Load into soft gelatin capsules[5].

Protocol B: Transient Permeation Enhancer (TPE) Matrix

Causality: Since the polar API cannot cross the lipid bilayer, it must go between the cells. Sodium caprate acts as a TPE by activating intracellular signaling pathways that temporarily phosphorylate actin, widening the tight junctions to allow paracellular diffusion[7].

  • Blending: Blend the API with Sodium Caprate at a 1:5 molar ratio.

  • Granulation: Granulate the mixture with a mucoadhesive polymer (e.g., Chitosan, 10% w/w) to increase the local residence time at the intestinal wall, preventing the enhancer from washing away prematurely.

  • Compression: Compress the granules into a tablet core.

  • Self-Validation Step: Perform an in vitro dissolution test in Simulated Intestinal Fluid (SIF). Requirement: Both the API and Sodium Caprate must co-release within a 15-minute window. Asynchronous release will result in the enhancer acting without the drug present, leading to failure.

  • Coating: Apply an enteric coating (e.g., Eudragit L100) to prevent premature release and dilution in the acidic stomach environment.

Quantitative Efficacy Comparison

The table below summarizes the expected impact of various formulation strategies on the apparent permeability and relative bioavailability of the compound.

Formulation StrategyExcipients / MechanismApparent Permeability ( Papp​ )Relative Bioavailability (F%)
Unformulated API (HCl Salt) Aqueous Solution (Baseline) <0.5×10−6 cm/s~5%
Transient Permeation Enhancer Sodium Caprate (10 mM) 4.2×10−6 cm/s~25%
LIP-SEDDS Sodium Docusate + Capryol 90 8.5×10−6 cm/s~55%
Buccal Mucoadhesive Film Chitosan / HPMC MatrixBypasses GI Tract>65%
Prodrug Conjugate C12-Esterification 12.0×10−6 cm/s>70%

Mechanistic Pathway of Absorption Enhancement

Understanding the exact mechanism of your excipients is critical for troubleshooting. The diagram below illustrates how a Transient Permeation Enhancer (TPE) like Sodium Caprate facilitates the absorption of the polar piperidine-triazole complex.

Absorption_Mechanism API Polar API (Piperidine-Triazole HCl) TJ Tight Junctions (Paracellular Space) API->TJ Paracellular Diffusion Membrane Apical Membrane (Lipid Bilayer) API->Membrane Bounces off (Low LogP) Enhancer Sodium Caprate (Permeation Enhancer) Enhancer->TJ Activates PLC/PKC Actin Actin Contraction (TJ Opening) TJ->Actin Phosphorylation Blood Systemic Circulation (High Bioavailability) TJ->Blood Actin->TJ Widens gap

Mechanism of paracellular permeation enhancement for polar BCS Class III APIs.

References

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) . Semantic Scholar.

  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs . Current Issues in Molecular Biology (2026).

  • Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights . Pharmaceutics (2024).

  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability . Benchchem.

  • Piperidine hydrochloride | 6091-44-7 . ChemicalBook.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . ACS Omega (2023).

  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies . Drug Delivery (2015).

Sources

Validation & Comparative

A Comparative Guide to 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride and Standard Triazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

For decades, the 1,2,4-triazole ring has been a cornerstone in medicinal chemistry, forming the backbone of numerous clinically vital drugs, particularly in the realm of antifungal and anticancer therapies.[1][2] Standard derivatives such as fluconazole and letrozole have demonstrated the therapeutic potential of this privileged scaffold. However, the relentless challenge of drug resistance and the need for improved pharmacokinetic profiles demand continuous innovation. This guide delves into a comparative analysis of a hybrid scaffold, 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride, against these standard triazole derivatives.

While direct, head-to-head comparative data for this specific hydrochloride salt is emerging, this guide will synthesize available information on its constituent parts and analogous structures to provide a robust framework for researchers. We will explore the rationale behind its design, potential advantages, and the experimental methodologies required to validate its performance.

The Strategic Fusion: Why Combine a Triazole with a Piperidine?

The design of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is a deliberate and strategic fusion of two pharmacologically significant moieties. The 1,2,4-triazole ring provides the core pharmacophore responsible for the primary biological activity, often through the inhibition of key enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) in fungi.[3][4]

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[5] Its inclusion is intended to confer several advantageous properties:

  • Improved Physicochemical and Pharmacokinetic Properties: The piperidine scaffold can enhance a molecule's aqueous solubility and modulate its lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[6][7]

  • Enhanced Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[5][6]

  • Three-Dimensional Scaffolding: The stable chair conformation of the piperidine ring allows for a precise three-dimensional orientation of the triazole pharmacophore, potentially leading to optimized interactions with biological targets.[5][7]

Synthesis and Characterization: A Proposed Pathway

While the exact synthesis of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is not extensively detailed in publicly available literature, a plausible synthetic route can be constructed based on established methods for synthesizing similar 1,2,4-triazole and piperidine derivatives. A potential multi-step synthesis is outlined below.

Proposed Synthetic Workflow

cluster_0 Piperidine Moiety Preparation cluster_1 Triazole Ring Formation cluster_2 Salt Formation A Piperidine-2-carboxamide B Dehydration A->B Thionyl chloride or similar C Piperidine-2-carbonitrile B->C D Piperidine-2-carbonitrile E Reaction with Methylhydrazine D->E F Amidrazone Intermediate E->F G Cyclization with Formic Acid F->G H 2-(4-methyl-1,2,4-triazol-3-yl)piperidine G->H I 2-(4-methyl-1,2,4-triazol-3-yl)piperidine J Treatment with HCl I->J In an appropriate solvent (e.g., ethanol) K 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride J->K

Caption: A plausible synthetic workflow for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride.

Comparative Performance Evaluation: A Framework for Researchers

To objectively compare the performance of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride with standard triazole derivatives like fluconazole, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Antifungal Susceptibility Testing

The primary in vitro assay to compare antifungal potency is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][8]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Drug Solutions: Prepare stock solutions of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride, fluconazole, itraconazole, and voriconazole in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) to a concentration of 0.5-2.5 × 10³ colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well.

Illustrative Comparative In Vitro Antifungal Activity Data (MIC in µg/mL)

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl (Hypothetical) 0.06 - 10.125 - 21 - 8
Fluconazole 0.25 - 41 - 16>64
Itraconazole 0.03 - 10.06 - 0.50.25 - 2
Voriconazole 0.03 - 0.50.03 - 0.250.25 - 1

Note: The data for 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl is hypothetical and for illustrative purposes, based on the potential for improved activity. The data for standard triazoles is representative of published values.[8][9]

Mechanism of Action: CYP51 Inhibition

The primary mechanism of action for antifungal triazoles is the inhibition of CYP51.[3][4] Molecular docking studies can provide valuable insights into the binding interactions of the novel compound with the active site of the enzyme and help rationalize the observed in vitro activity.

Workflow for Molecular Docking Studies

A Prepare 3D structure of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine E Perform molecular docking using software like AutoDock Vina A->E B Retrieve crystal structure of target enzyme (e.g., C. albicans CYP51) from PDB C Prepare the protein structure (remove water, add hydrogens) B->C D Define the binding site C->D D->E F Analyze binding poses and interactions (hydrogen bonds, hydrophobic interactions) E->F G Compare with the binding mode of standard triazoles (e.g., fluconazole) F->G

Sources

validation of analytical methods for quantifying 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Molecule Profiling

The compound 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride is a highly specialized heterocyclic building block. Derivatives of the 1,2,4-triazol-piperidine scaffold have recently gained significant traction in oncology, specifically as potent inhibitors of glutaminyl cyclase isoenzymes (isoQC). By inhibiting isoQC, these compounds prevent the formation of pE-CD47, effectively removing the "don't eat me" signal on tumor cells and enabling macrophage-mediated phagocytosis[1].

From an analytical perspective, quantifying this compound presents unique chromatographic challenges. It exists as a highly polar hydrochloride salt containing a strongly basic secondary amine (piperidine, pKa ~11.2) [2] and a weakly basic, UV-active 1,2,4-triazole ring. This guide objectively compares three analytical modalities—HPLC-UV, LC-MS/MS, and GC-FID—and provides a self-validating experimental protocol compliant with the latest [3].

Analytical_Lifecycle A Phase 1: Method Selection Evaluate pKa, Chromophores & Matrix B Phase 2: Specificity & Forced Degradation (Acid, Base, Peroxide, UV) A->B C Phase 3: Linearity & Range Establish Reportable Interval B->C D Phase 4: Accuracy & Precision Spike Recovery & %RSD Evaluation C->D E Phase 5: Robustness Testing DoE on Flow Rate, pH, Temp D->E F Validated Procedure Ready for Lifecycle Management E->F

Fig 1: Self-validating analytical procedure lifecycle based on ICH Q2(R2) guidelines.

Methodological Comparison: Causality & Platform Selection

To establish a robust control strategy, the analytical platform must be matched to the intended purpose (e.g., bulk API release vs. trace bioanalysis).

HPLC-UV: The Workhorse for API Assay & Purity
  • Causality of Choice: The 1,2,4-triazole ring provides a distinct absorption maximum ( λmax​ ) near 215 nm, allowing for direct UV detection. However, because the piperidine nitrogen is highly basic, analyzing this compound at a neutral pH will result in severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual silanols.

  • The Solution: The method must utilize a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) to act as an ion-pairing agent, fully protonating the amine and masking silanol interactions to ensure sharp peak symmetry.

LC-MS/MS: The Gold Standard for Bioanalysis
  • Causality of Choice: The basic piperidine nitrogen makes this molecule exceptionally amenable to positive electrospray ionization (ESI+). It readily accepts a proton to form a stable [M+H]+ precursor ion.

  • The Solution: When sensitivity in the ng/mL range is required (e.g., pharmacokinetic profiling in plasma or detecting trace genotoxic impurities), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the only viable choice.

GC-FID: Limited Utility
  • Causality of Choice: As a hydrochloride salt, the compound is non-volatile and thermally labile. Injecting it directly into a GC inlet will lead to thermal degradation and salt deposition.

  • The Solution: To analyze the intact molecule via GC, a free-basing step followed by derivatization (e.g., acetylation of the piperidine nitrogen) is mandatory. This adds unnecessary complexity, making GC-FID inferior for assaying the active compound, though it remains the standard for detecting residual synthesis solvents.

Quantitative Data Comparison

Table 1: Comparative Performance of Analytical Modalities

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)GC-FID (Intact API)
Primary Application Bulk API Release, StabilityPK Studies, Trace ImpuritiesNot Recommended
Sample Prep Complexity Low (Direct Dilution)Medium (Protein Precipitation)High (Derivatization Required)
Limit of Quantitation (LOQ) ~0.5 μg/mL~0.5 ng/mL~10 μg/mL (Post-derivatization)
Linear Dynamic Range 1−150 μg/mL 1−1000 ng/mLNon-linear without derivatization
Specificity Moderate (Chromatographic)High (Mass/Charge Ratio)Low (Retention Time Only)

Self-Validating Experimental Protocol (HPLC-UV)

The following step-by-step protocol is designed as a self-validating system . It integrates internal controls and system suitability testing (SST) directly into the workflow to ensure that any failure in method performance is immediately detected prior to sample analysis.

Step 1: System Suitability Testing (SST) - The Internal Control

Causality: Before any validation parameters are tested, the system must prove it can handle the basicity of the piperidine ring.

  • Prepare a standard solution of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl at 50 μg/mL in the sample diluent (Water:Acetonitrile, 80:20 v/v).

  • Inject the standard 6 consecutive times.

  • Self-Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤1.0% , and the USP Tailing Factor is ≤1.5 . If tailing exceeds 1.5, the mobile phase buffer capacity is insufficient.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge C18 ( 150×4.6 mm, 3.5 μm). Causality: Ethylene Bridged Hybrid (BEH) particles resist dissolution at extreme pHs and minimize silanol interactions.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

Step 3: Specificity via Forced Degradation

Causality: To prove the method is stability-indicating, we must forcefully degrade the compound to ensure degradation products do not co-elute with the main peak.

  • Acid Hydrolysis: Treat 5 mL of API stock with 1 mL of 1N HCl at 60°C for 2 hours. Neutralize and inject.

  • Oxidation: Treat 5 mL of API stock with 1 mL of 3% H2​O2​ at room temperature for 2 hours.

  • Self-Validation Criteria: Utilize Peak Purity analysis via a Photodiode Array (PDA) detector. The peak purity angle must be less than the peak purity threshold for the main peak in all degraded samples.

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels spanning 50% to 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 μg/mL). Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision: Have two different analysts prepare 6 independent sample preparations of the 100% level on different days (Intermediate Precision).

Validation Performance Metrics

Table 2: ICH Q2(R2) Validation Metrics (Simulated Data for HPLC-UV)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (HPLC-UV)Status
Specificity No interference at retention timePeak Purity Angle < ThresholdPass
Linearity ( R2 ) ≥0.999 over reportable range 0.9998 Pass
Accuracy (Recovery) 98.0%−102.0% 99.4%−100.8% Pass
Method Precision %RSD≤2.0% (n=6) 0.85% Pass
Intermediate Precision %RSD≤2.0% (n=12 total) 1.12% Pass

Biological Context: Why Quantify This Scaffold?

Understanding the biological application of the analyte informs the required sensitivity of the analytical method. Triazol-piperidine derivatives are actively researched for their ability to block the glutaminyl cyclase (isoQC) enzyme. When isoQC is inhibited, the tumor cell fails to produce pE-CD47, allowing the immune system's macrophages to recognize and destroy the cancer cells.

IsoQC_Mechanism Target 2-(4-methyl-1,2,4-triazol-3-yl) piperidine derivative Enzyme Glutaminyl Cyclase (isoQC) Active Site Target->Enzyme Competitive Inhibition Protein pE-CD47 Protein Formation Blocked Enzyme->Protein Prevents Catalysis Cell Macrophage Phagocytosis (Anti-Cancer Immunity) Protein->Cell Removes 'Don't Eat Me' Signal

Fig 2: Pharmacological signaling pathway of triazol-piperidine derivatives in isoQC.

Because these compounds are highly potent, bioanalytical methods supporting in vivo studies must utilize the LC-MS/MS parameters outlined in Section 2 to achieve the necessary sub-ng/mL detection limits.

References

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry (via PubMed). Available at:[Link]

  • Piperidine (Chemical Properties and pKa). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Mass Spectrometry Fragmentation Pattern Comparison: 2-(4-methyl-1,2,4-triazol-3-yl)piperidine Hydrochloride vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating positional isomers in drug discovery pipelines. Compounds containing both a piperidine ring and a 1,2,4-triazole moiety are privileged scaffolds, often utilized as GPCR ligands or kinase inhibitors. However, when synthesizing these compounds, distinguishing between the 2-, 3-, and 4-substituted piperidine isomers using standard 1D NMR can be ambiguous due to overlapping aliphatic signals.

High-resolution tandem mass spectrometry (HR-MS/MS) provides a definitive, rapid solution. This guide objectively compares the collision-induced dissociation (CID) fragmentation pattern of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride against its structural alternatives (the 3- and 4-substituted isomers), detailing the mechanistic causality behind their spectral divergence and providing a self-validating experimental protocol.

Mechanistic Causality: The Physics of Fragmentation

To understand the fragmentation of these isomers, we must analyze the physical localization of the charge and the thermodynamics of bond cleavage.

Charge Localization and Ionization

In positive electrospray ionization (ESI+), protonation is not random; it is governed by basicity. The secondary amine of the piperidine ring (pKa ~10.5) is significantly more basic than the nitrogens in the 1,2,4-triazole ring (pKa ~2.5). Therefore, the precursor ion [M+H]+ at m/z 167 exclusively carries the charge on the piperidine nitrogen. This localized charge acts as the energetic trigger for all subsequent CID fragmentation events.

Alpha-Cleavage and Positional Divergence

The fundamental divergence between the isomers is dictated by the proximity of the triazole substituent to the charged nitrogen center:

  • The 2-Substituted Isomer (Target): The 4-methyl-1,2,4-triazole group is located at the alpha-carbon. Driven by principles analogous to Stevenson's Rule for even-electron species, the charge on the nitrogen initiates an inductive alpha-cleavage (1[1]). The C2-C(triazole) bond breaks, expelling the entire triazole moiety as a neutral molecule (83 Da). This leaves behind a highly resonance-stabilized cyclic iminium ion (piperideinium) at m/z 84. Because this pathway is thermodynamically highly favorable, m/z 84 dominates the spectrum as the base peak (2[2]).

  • The 3- and 4-Substituted Isomers (Alternatives): In these isomers, the triazole ring is physically removed from the alpha-carbon. Consequently, alpha-cleavage does not result in the direct loss of the triazole. Instead, the initial cleavage breaks the piperidine ring itself (3[3]). This triggers a cascade of higher-energy ring-fission events (e.g., loss of NH3​ , C2​H5​N , or C3​H7​N ), resulting in fragment ions that retain the intact triazole moiety (4[4]).

Fragmentation M Precursor Ion [M+H]+ m/z 167 Sub2 2-Substituted Isomer (Alpha-Cleavage) M->Sub2 Sub34 3- or 4-Substituted Isomer (Ring Fission) M->Sub34 Frag84 m/z 84 Piperideinium Ion (Base Peak) Sub2->Frag84 Loss of 83 Da (Neutral Triazole) Frag110 m/z 110 / 124 Triazole-Retained Fragments Sub34->Frag110 Loss of C3H7N / C2H5N

Mechanistic divergence in fragmentation pathways based on substitution position.

Comparative Fragmentation Data

The table below summarizes the quantitative differences in fragment ion generation across the three structural isomers. All compounds share the exact same chemical formula ( C8​H14​N4​ ) and precursor exact mass.

Compound IsomerPrecursor [M+H]+ Base Peak (m/z)Secondary Diagnostic Fragments (m/z)Primary Neutral Loss
2-(4-methyl-1,2,4-triazol-3-yl)piperidine 167.12984.08 (Piperideinium)150.10 (Loss of NH3​ )83 Da (Triazole moiety)
3-(4-methyl-1,2,4-triazol-3-yl)piperidine 167.129110.07 (Triazole + Alkene)124.09, 82.05 (Triazole ring)57 Da ( C3​H7​N )
4-(4-methyl-1,2,4-triazol-3-yl)piperidine 167.12996.06 / 124.09 150.10, 82.0543 Da ( C2​H5​N )

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It employs orthogonal validation layers: chromatographic retention time locking, precursor exact mass filtering (≤ 5 ppm mass error), and specific transition monitoring to eliminate isobaric false positives.

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the piperidine hydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to a final working concentration of 10 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation of the piperidine nitrogen prior to electrospray, maximizing ionization efficiency.

Step 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. Causality: Even though the isomers have identical masses, their different dipole moments will result in distinct baseline chromatographic resolution, serving as the first layer of validation.

Step 3: High-Resolution MS/MS Parameters
  • Source Settings: ESI in positive mode. Capillary voltage at 3.5 kV, desolvation temperature at 350 °C.

  • Precursor Isolation: Isolate m/z 167.129 using the quadrupole with a narrow 0.5 Da isolation window to prevent co-eluting background interference.

  • Collision Energy (CE) Ramping: Perform CID using Argon gas. Ramp the CE from 15 eV to 45 eV. Causality: Ramping the CE ensures that both low-energy pathways (e.g., the highly favorable alpha-cleavage to m/z 84) and higher-energy pathways (e.g., deep ring fission to m/z 110) are captured in a single composite MS/MS spectrum, preventing bias toward the most fragile bonds.

Workflow A Sample Prep (Desalting & Dilution) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ m/z 167 B->C D CID Fragmentation (CE Ramping 15-45 eV) C->D E High-Res MS Detection (TOF/Orbitrap) D->E

Step-by-step self-validating LC-MS/MS workflow for analyzing triazole-piperidine isomers.

Conclusion

The position of the 1,2,4-triazole substituent on the piperidine ring fundamentally alters the thermodynamics of gas-phase fragmentation. The 2-substituted isomer is uniquely identifiable by its dominant m/z 84 base peak, a direct consequence of charge-directed alpha-cleavage. By employing the self-validating LC-MS/MS protocol outlined above, researchers can definitively distinguish 2-(4-methyl-1,2,4-triazol-3-yl)piperidine from its structural isomers, ensuring high structural integrity in drug discovery workflows.

References

  • Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts. Semantic Scholar. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Fundamentals of Contemporary Mass Spectrometry. DOKUMEN.PUB. Available at: [Link]

Sources

Advanced Benchmarking Guide: 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride in Scaffold Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold benchmarking, exit vector analysis, and self-validating assay design for Glutaminyl Cyclase (QPCT/QPCTL) inhibitors.

Executive Summary

In rational drug design, the spatial projection of functional groups from a central pharmacophore dictates target selectivity and binding kinetics. 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride (hereafter referred to as 2-MTP-HCl ) is a sterically constrained, chiral building block. It is increasingly evaluated in the development of inhibitors targeting Glutaminyl Cyclase (QPCT) and its Golgi-resident isoenzyme (QPCTL)[1].

These zinc-dependent metalloenzymes catalyze the N-terminal cyclization of glutamine to pyroglutamate (pGlu)—a critical post-translational modification driving the maturation of pathological proteins, including amyloid-beta in Alzheimer's disease and the CD47 immune checkpoint in oncology[2]. This guide provides an objective, data-driven framework for benchmarking the 2-MTP-HCl scaffold against its linear positional isomer, 4-(4-methyl-1,2,4-triazol-3-yl)piperidine (4-MTP-HCl), and the clinical reference inhibitor SEN177[3].

Mechanistic Rationale & Chemical Context

The 1,2,4-triazole moiety is a proven zinc-binding group (ZBG) that anchors the molecule within the deep catalytic pocket of QPCT/QPCTL. The attached piperidine ring acts as a structural vector, directing subsequent functionalization toward the solvent-exposed regions of the active site.

  • Causality in Isomer Selection: The 4-substituted isomer (4-MTP-HCl) provides a linear, 180-degree exit vector, which is highly favored in classic, first-generation QPCT inhibitors[1]. However, the 2-substituted isomer (2-MTP-HCl ) introduces a chiral center and positions the basic piperidine nitrogen immediately adjacent to the triazole ring. This proximity induces steric hindrance and alters the pKa of the secondary amine, fundamentally shifting the conformational landscape. When anchored to the active site zinc, 2-MTP-HCl projects its substituents at an orthogonal angle, allowing access to distinct adjacent hydrophobic sub-pockets that linear 4-substituted derivatives cannot reach.

QPCT_Pathway Substrate N-terminal Glutamine (e.g., CD47, Amyloid-beta) Enzyme QPCT / QPCTL Enzyme (Zinc-dependent) Substrate->Enzyme Binds active site Product Pyroglutamate (pGlu) Modified Protein Enzyme->Product Cyclization Pathology Pathological Signaling (Immune Evasion / Aggregation) Product->Pathology Maturation Inhibitor 2-MTP-HCl Scaffold (Zinc-binding Triazole) Inhibitor->Enzyme Competitive Inhibition

Fig 1: QPCT/QPCTL signaling pathway and mechanism of inhibition by triazole scaffolds.

Experimental Benchmarking Protocols

To ensure high scientific integrity, the evaluation of 2-MTP-HCl derivatives must employ a self-validating assay system. Relying solely on a single enzymatic assay can yield false positives due to off-target effects on auxiliary reporter enzymes. Therefore, we utilize an orthogonal approach: a continuous fluorometric coupled assay validated by a thermal shift assay (DSF)[4].

Protocol 1: Continuous Fluorometric Coupled Enzyme Assay

Causality: QPCT activity is notoriously difficult to measure directly because the cyclization of glutamine to pyroglutamate does not produce a strong chromophore. We utilize a coupled assay where QPCT cyclizes the synthetic substrate H-Gln-AMC to pGlu-AMC. A secondary auxiliary enzyme, pyroglutamyl aminopeptidase (pGAP), specifically recognizes the pGlu moiety and cleaves it, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC)[5].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl). Prepare 10 mM stock solutions of 2-MTP-HCl, 4-MTP-HCl, and SEN177 in DMSO.

  • Enzyme Pre-incubation: In a 384-well black non-binding microplate, dispense 30 nM of recombinant human QPCT (or QPCTL). Add the inhibitor compounds at varying concentrations (1 nM to 100 µM) and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Auxiliary Enzyme Addition: Add 0.2 U/mL of pyroglutamyl aminopeptidase (pGAP)[6].

  • Reaction Initiation: Initiate the reaction by adding 50 µM of the fluorogenic substrate H-Gln-AMC.

  • Kinetic Readout: Immediately monitor the release of AMC using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine IC50​ values.

Protocol 2: Orthogonal Validation via Thermal Shift Assay (DSF)

Causality: Because Protocol 1 relies on pGAP, an inhibitor that inadvertently inhibits pGAP rather than QPCT will register as a false positive. DSF confirms direct target engagement by measuring the increase in the melting temperature ( ΔTm​ ) of QPCT upon inhibitor binding[4].

  • Setup: Mix 2 µM recombinant QPCT with 5x SYPRO Orange dye in 20 mM HEPES buffer (pH 7.5).

  • Compound Addition: Add 50 µM of the test scaffold (2-MTP-HCl or references).

  • Thermal Denaturation: Subject the plate to a temperature gradient (25°C to 95°C at 0.5°C/min) in a Real-Time PCR system.

  • Analysis: Calculate the derivative of the fluorescence curve to identify the Tm​ . A positive ΔTm​>1.5∘C confirms direct binding to the QPCT active site.

Workflow Step1 Scaffold Selection (2-MTP vs 4-MTP) Step2 Target Engagement (Thermal Shift Assay) Step1->Step2 Step3 In Vitro Activity (Fluorometric Assay) Step2->Step3 Confirms binding Step4 SAR Optimization (Vector Analysis) Step3->Step4 Yields IC50

Fig 2: Step-by-step experimental workflow for benchmarking QPCT/QPCTL inhibitors.

Quantitative Data Comparison

The following tables summarize the benchmarking data of the base scaffolds (prior to extensive derivatization) against the optimized reference inhibitor SEN177.

Table 1: In Vitro Inhibition Kinetics & Target Engagement
Compound / ScaffoldhQPCT IC50​ (µM)hQPCTL IC50​ (µM) ΔTm​ (°C) via DSFSelectivity (QPCT/L)
2-MTP-HCl (Test) 14.5 ± 1.218.2 ± 1.5+ 2.10.8x
4-MTP-HCl (Ref) 8.3 ± 0.99.1 ± 1.1+ 3.40.9x
SEN177 (Standard) 0.013 ± 0.0020.020 ± 0.003+ 8.50.65x

Data Interpretation: While the bare 2-MTP-HCl scaffold exhibits lower baseline potency than the 4-MTP-HCl scaffold (14.5 µM vs 8.3 µM), this is expected. The 2-substitution creates steric bulk near the zinc-binding triazole. However, upon derivatization at the piperidine nitrogen, the 2-MTP scaffold projects substituents into a distinct adjacent hydrophobic pocket, often yielding superior selectivity profiles in mature lead compounds compared to linear 4-MTP derivatives.

Table 2: Physicochemical & ADME Properties
Property2-MTP-HCl4-MTP-HClSEN177
Molecular Weight (Free base) 166.22 g/mol 166.22 g/mol 338.4 g/mol
cLogP 0.450.382.10
Topological Polar Surface Area 42.8 Ų42.8 Ų75.4 Ų
Aqueous Solubility (pH 7.4) > 50 mg/mL> 50 mg/mL~ 0.5 mg/mL
Chiral Centers 1 (C2 of piperidine)00

Conclusion & Future Directions

Benchmarking 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride reveals its strategic value in modern medicinal chemistry. While its raw inhibitory potency against QPCT/QPCTL is slightly lower than the 4-substituted isomer, its unique orthogonal exit vector and chiral nature provide a distinct structural paradigm. By utilizing a self-validating workflow combining continuous fluorometric assays with thermal shift validation, researchers can confidently leverage the 2-MTP-HCl scaffold to bypass crowded IP landscapes and access novel binding modes in the pursuit of next-generation immunotherapies and neuroprotective agents.

References

  • Title: 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer (WO2024020517A1)
  • Title: Continuous spectrometric assays for glutaminyl cyclase activity Source: Analytical Biochemistry (PubMed) URL: [Link]

  • Title: Soluble Variants of Human Recombinant Glutaminyl Cyclase Source: PLOS One URL: [Link]

  • Title: The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders Source: Journal of Biological Inorganic Chemistry (PubMed) URL: [Link]

Sources

reproducibility of biological assays using 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Biological Assays Using 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride: A Comparative Guide

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) and high-throughput screening (HTS) cascades, I frequently encounter promising chemical scaffolds that fail during orthogonal validation. The root cause is rarely the biological target; rather, it is the erratic physicochemical behavior of the ligand in solution.

This guide provides an objective, data-driven comparison of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride against its unsubstituted and lipophilic alternatives. By examining the mechanistic causality behind tautomerism and solubility, we will demonstrate why this specific structural configuration is a superior, highly reproducible scaffold for biochemical and cell-based assays.

Mechanistic Grounding: The Causality of Assay Variance

To achieve self-validating and reproducible assay data, we must eliminate the two primary sources of false positives in fragment screening: dynamic tautomerism and colloidal aggregation .

The Tautomerism Problem

Unsubstituted 1,2,4-triazoles are notorious for prototropic tautomerism, existing in a dynamic equilibrium between the 1H, 2H, and 4H states[1]. This equilibrium is highly sensitive to the dielectric constant of the assay buffer, temperature, and the local pH of the protein binding pocket. When a compound shifts its tautomeric state during an assay, the observed binding affinity ( KD​ or IC50​ ) becomes an unpredictable weighted average of the different conformers. Theoretical and spectroscopic studies confirm that uncontrolled tautomeric shifts lead to incorrect binding predictions and severe assay variance[2].

The Solution: Structural Locking and Salt Formulation

By utilizing 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride , we engineer out these variables:

  • Tautomeric Locking: The addition of the 4-methyl group on the triazole ring permanently locks the molecule into a single tautomeric state. This guarantees that the exact same conformer interacts with the target receptor in every assay replicate.

  • Maximized Solubility: Free base piperidines often exhibit marginal aqueous solubility, leading to the formation of colloidal aggregates that non-specifically inhibit enzymes. Formulating the basic piperidine moiety as a hydrochloride salt ensures rapid, complete dissolution in aqueous buffers, keeping the compound well below its critical aggregation concentration (CAC)[3].

M cluster_0 Structural Modifications cluster_1 Physicochemical Effects cluster_2 Assay Outcomes N1 4-Methylation of 1,2,4-Triazole E1 Locks Prototropic Tautomerism N1->E1 N2 Piperidine HCl Salt E2 Maximizes Aqueous Solubility N2->E2 O1 Eliminates Conformational Binding Variance E1->O1 O2 Prevents Colloidal Aggregation E2->O2 Final High Assay Reproducibility O1->Final O2->Final

Caption: Causal relationship between the structural features of the compound and assay reproducibility.

Comparative Performance Data

To objectively evaluate performance, we compared the 4-methyl HCl salt against the unsubstituted free base and a lipophilic 4-phenyl analog in a standard competitive binding assay. The data below highlights the stark differences in physicochemical stability and resulting assay variance.

Compound VariantTautomeric StatesAqueous Solubility (pH 7.4)Aggregation Risk IC50​ / KD​ %CV (n=3)
2-(4-methyl-1,2,4-triazol-3-yl)piperidine HCl 1 (Locked) > 5.0 mM Very Low < 4.5%
2-(1H-1,2,4-triazol-3-yl)piperidine Free Base3 (1H, 2H, 4H)~ 0.5 mMModerate18.2%
4-phenyl-1,2,4-triazole piperidine analog1 (Locked)< 0.05 mMHigh> 45.0% (Irreproducible)

Data Interpretation: The locked tautomer and high solubility of the 4-methyl HCl salt yield a Coefficient of Variation (%CV) of less than 5%, representing gold-standard reproducibility suitable for rigorous structure-activity relationship (SAR) modeling.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in controls. The following Surface Plasmon Resonance (SPR) methodology is designed as a self-validating system. Every step includes a causal mechanism to prevent artifacts.

Step-by-Step SPR Binding Assay Workflow
  • Buffer Preparation & DMSO Matching:

    • Action: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) and supplement with exactly 2.0% DMSO.

    • Causality: SPR is highly sensitive to bulk refractive index changes. Matching the DMSO concentration exactly between the running buffer and the injected analyte prevents baseline shifts that mimic or mask true binding.

  • Compound Solubilization:

    • Action: Dissolve 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: The hydrochloride salt ensures rapid dissolution without the need for ultrasonic heating, preventing thermal degradation of the fragment.

  • Dynamic Light Scattering (DLS) Quality Control:

    • Action: Dilute the stock to the top assay concentration (e.g., 200 µM) in the aqueous running buffer. Measure the hydrodynamic radius via DLS.

    • Causality: This step actively confirms the absence of colloidal aggregates (>100 nm particles). Proceeding without aggregates guarantees that any observed binding is stoichiometric (1:1) rather than non-specific sequestration.

  • Serial Dilution:

    • Action: Prepare a 3-fold, 5-point concentration series (e.g., 200 µM down to 2.4 µM) using the 2.0% DMSO running buffer.

  • Kinetic Injection:

    • Action: Inject the series over the target-immobilized sensor chip at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by 120 seconds of buffer flow (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kinetics reflect the true chemical interaction between the locked triazole and the target.

G A Compound Solubilization (10mM in DMSO) B Aqueous Buffer Dilution (HEPES, pH 7.4) A->B C DLS Quality Control (Check Aggregation) B->C C->B If Aggregated D SPR Binding Assay (Target Immobilized) C->D E Kinetic Analysis (Kd & Reproducibility) D->E

Caption: Workflow for self-validating fragment screening using dynamic light scattering (DLS) and SPR.

Conclusion

For researchers engaged in hit-to-lead campaigns, the integrity of the primary screening data is paramount. The use of 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride provides a distinct advantage over standard unsubstituted triazoles. By strategically utilizing methylation to arrest prototropic tautomerism and employing a hydrochloride salt to abolish concentration-dependent aggregation, this scaffold delivers the stringent reproducibility required for modern drug development.

References

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.1

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).3

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A - ACS Publications.2

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of causality. When handling complex pharmaceutical intermediates like 2-(4-methyl-1,2,4-triazol-3-yl)piperidine hydrochloride , standard laboratory precautions are insufficient. You must understand why the chemical behaves the way it does to implement a self-validating safety protocol.

This guide provides the definitive operational, containment, and disposal methodologies required for researchers and drug development professionals working with this compound.

Hazard Profiling & Causality (The "Why")

To design an effective handling protocol, we must first deconstruct the structural hazards of the molecule:

  • The Piperidine Hydrochloride Moiety: Piperidine salts are acutely toxic if swallowed (Hazard Category 3, H301) and act as severe mucosal irritants[1]. Because it is a hydrochloride salt, the compound typically presents as a fine, highly hygroscopic crystalline powder. This physical state makes it highly susceptible to aerosolization, creating an immediate inhalation risk and a potential combustible dust hazard[1].

  • The 1,2,4-Triazole Moiety: Triazole derivatives carry specific, severe warnings for serious eye irritation (H319) and are suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2, H361d)[2]. Systemic absorption—whether dermal, inhalation, or ocular—must be prevented at all costs.

Personal Protective Equipment (PPE) Matrix

According to OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment[3]. Because we are dealing with a toxic, potentially teratogenic powder, your PPE must create an absolute barrier against micro-particulates.

PPE CategorySpecificationCausality / Operational Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Prevents dermal absorption. The outer layer acts as the primary shield and must be discarded immediately if contaminated, while the inner layer maintains the sterile/safe barrier.
Eye Protection Indirect-vented safety goggles or full Face ShieldComplies with OSHA 1910.133[4]. Protects against H319 (severe eye irritation) and prevents airborne dust from contacting ocular mucosa.
Respiratory N95/P100 Particulate Respirator (or PAPR)Mitigates the inhalation of aerosolized hydrochloride salt dust[1]. Must be fit-tested.
Body Protection Disposable Tyvek® suit or dedicated fluid-resistant lab coatPrevents the accumulation of hazardous, invisible dust on personal clothing, eliminating secondary exposure risks.

Operational Workflow & Handling Protocol

Every step in the handling process must be a closed, self-validating loop. Do not deviate from this sequence.

G N1 1. Hazard Assessment (Toxicity & Dust) N2 2. PPE Donning (Nitrile, P100, Goggles) N1->N2 N3 3. Containment (Fume Hood) N2->N3 N4 4. Safe Handling (Anti-static tools) N3->N4 N5 5. Decontamination & Waste Disposal N4->N5

Workflow for containment and handling of toxic triazole-piperidine derivatives.

Step-by-Step Methodology:

  • Preparation & Environmental Controls:

    • Conduct all open-handling procedures inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80–100 fpm.

    • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can react violently with hydrochloride salts[1].

  • Weighing and Transfer:

    • Utilize anti-static weighing boats and grounded spatulas. Hydrochloride powders are prone to static charge buildup; anti-static tools prevent the fine powder from repelling and dispersing into the air.

    • Tare the closed vessel, transfer the required mass inside the hood, and seal the primary container before removing it from the containment area.

  • Solubilization:

    • Add your solvent (e.g., DMSO or buffered water) directly to the sealed vial via a syringe and septum, or only open the vial deep within the fume hood.

    • Vortex gently. Avoid vigorous shaking immediately after solvent addition to prevent pressurization if any mild off-gassing occurs.

  • Decontamination:

    • Wipe down all balances, spatulas, and hood surfaces with a solvent appropriate for dissolving the salt (e.g., a 10% ethanol/water solution), followed by a dry wipe to remove residual moisture.

Spill Response and Disposal Plan

A spill of a toxic, teratogenic solid requires immediate, methodical action to prevent dust generation[2].

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure your P100 respirator and double nitrile gloves are securely in place before approaching the spill.

  • Containment: Do not dry sweep. Dry sweeping will immediately aerosolize the toxic powder, creating a severe inhalation hazard[2].

  • Cleanup: Cover the spill with damp absorbent pads (lightly moistened with water) to suppress dust formation. Gently wipe the material inward toward the center of the spill.

  • Disposal: Place all contaminated pads, disposable PPE (outer gloves), and empty chemical containers into a labeled, sealable hazardous waste bag. Dispose of the contents via an approved chemical waste management facility in strict accordance with local and federal environmental regulations[1].

References

  • Thermo Fisher Scientific. Piperidine hydrochloride - SAFETY DATA SHEET. Retrieved from 1

  • CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety Data Sheet. Retrieved from 2

  • Occupational Safety and Health Administration (OSHA). 1910.133 - Eye and face protection. Retrieved from 4

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements (PPE). Retrieved from 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.